molecular formula C9H12N2O2 B1370101 N-Methoxy-N,2-dimethylnicotinamide CAS No. 469864-28-6

N-Methoxy-N,2-dimethylnicotinamide

Cat. No.: B1370101
CAS No.: 469864-28-6
M. Wt: 180.2 g/mol
InChI Key: JJRHSKUSJZVDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N,2-dimethylnicotinamide is a chemical compound with the molecular formula C9H11BrN2O2 and is a derivative of nicotinamide . Compounds featuring the N-methoxy-N-methylamide group, commonly known as Weinreb amides, are highly valuable in organic synthesis. They are primarily used as versatile intermediates for the selective synthesis of ketones from esters, lactones, and organometallic reagents such as Grignard or organolithium compounds . The pyridine core of this molecule is a privileged scaffold in medicinal chemistry, frequently found in ligands for various biological targets and in the development of pharmaceuticals . For instance, substituted pyridine units are integral to the structure of advanced drug candidates like bedaquiline and its analogues, which are investigated for their anti-tuberculosis properties . As a nicotinamide derivative, this compound may also be of interest in studies related to NAD+ metabolism, a critical pathway in cellular energy and health . Researchers can utilize this high-purity compound as a key building block for complex molecule synthesis or in the exploration of new chemical entities for drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N,2-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRHSKUSJZVDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Methoxy-N,2-dimethylnicotinamide: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,2-dimethylnicotinamide, a member of the Weinreb amide family, is a versatile chemical intermediate of significant interest in modern organic synthesis. Its unique structural features, particularly the N-methoxy-N-methylamide moiety attached to a substituted pyridine ring, render it a valuable building block for the construction of complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of N-Methoxy-N,2-dimethylnicotinamide, a detailed protocol for its synthesis, and a summary of its key characterization data. The strategic advantage of employing Weinreb amides lies in their ability to react with organometallic reagents in a controlled manner to yield ketones, avoiding the over-addition that often plagues reactions with other carboxylic acid derivatives. This controlled reactivity makes N-Methoxy-N,2-dimethylnicotinamide a strategic choice for synthetic chemists aiming for precise molecular architectures.

Molecular Structure and Properties

The foundational attributes of N-Methoxy-N,2-dimethylnicotinamide are summarized below, providing a snapshot of its molecular identity and key computed properties.

PropertyValueSource
CAS Number 469864-28-6[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Topological Polar Surface Area (TPSA) 42.43 Ų---
logP (octanol-water partition coefficient) 1.02342---
Hydrogen Bond Acceptors 3---
Rotatable Bonds 2---

Note: TPSA and logP values are computationally predicted and serve as estimations of the molecule's polarity and lipophilicity, respectively.

The structure of N-Methoxy-N,2-dimethylnicotinamide is depicted in the following diagram:

Caption: Molecular structure of N-Methoxy-N,2-dimethylnicotinamide.

Synthesis of N-Methoxy-N,2-dimethylnicotinamide

The synthesis of N-Methoxy-N,2-dimethylnicotinamide is achieved through the formation of a Weinreb amide, a robust and widely utilized method in organic chemistry for the preparation of ketones and aldehydes.[2] This process involves the coupling of a carboxylic acid derivative, in this case, 2-methylnicotinic acid, with N,O-dimethylhydroxylamine.[3] The reaction can proceed via the activation of the carboxylic acid, for example, by converting it to the corresponding acid chloride.

The general synthetic pathway is illustrated below:

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amide Formation 2-methylnicotinic_acid 2-Methylnicotinic Acid thionyl_chloride SOCl₂ or (COCl)₂ 2-methylnicotinoyl_chloride 2-Methylnicotinoyl Chloride thionyl_chloride->2-methylnicotinoyl_chloride Activation N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride product N-Methoxy-N,2-dimethylnicotinamide 2-methylnicotinoyl_chloride->product Reaction N_O_dimethylhydroxylamine->product Coupling base Base (e.g., Pyridine)

Caption: General synthetic scheme for N-Methoxy-N,2-dimethylnicotinamide.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of N-Methoxy-N,2-dimethylnicotinamide from 2-methylnicotinic acid.

Materials:

  • 2-Methylnicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride[4]

  • Pyridine or another suitable base

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Formation of 2-Methylnicotinoyl Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylnicotinic acid.

  • Suspend the acid in an excess of oxalyl chloride or thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

  • Stir the mixture at room temperature until the reaction is complete, as indicated by the cessation of gas evolution and the dissolution of the solid.

  • Remove the excess oxalyl chloride or thionyl chloride under reduced pressure to yield the crude 2-methylnicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of N-Methoxy-N,2-dimethylnicotinamide

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (or another suitable base) to the solution.

  • Dissolve the crude 2-methylnicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Methoxy-N,2-dimethylnicotinamide.[5]

Chemical Reactivity and Stability

N-Methoxy-N,2-dimethylnicotinamide, as a Weinreb amide, exhibits characteristic reactivity. The key feature is its reaction with organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable chelated tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and collapses to a ketone upon aqueous workup. This controlled reactivity prevents the formation of tertiary alcohol byproducts, a common issue with other acylating agents.[2][6]

The compound is generally stable under standard laboratory conditions. However, it is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond. Long-term storage should be in a cool, dry place, protected from moisture. For nicotinamide-containing compounds, stability can also be influenced by the buffer system in aqueous solutions.[7][8]

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm).

  • N-Methyl Group: A singlet integrating to three protons is expected for the N-methyl group.

  • O-Methyl Group: A singlet integrating to three protons is expected for the O-methyl group.

  • 2-Methyl Group: A singlet integrating to three protons is expected for the methyl group at the 2-position of the pyridine ring.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.

  • Aromatic Carbons: Signals for the carbons of the pyridine ring will appear in the aromatic region.

  • N-Methyl and O-Methyl Carbons: Signals for the N-methyl and O-methyl carbons are expected in the aliphatic region.

  • 2-Methyl Carbon: A signal for the methyl group at the 2-position will also be in the aliphatic region.

Infrared (IR) Spectroscopy:

  • A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected around 1630-1680 cm⁻¹.

  • C-N stretching vibrations and aromatic C=C and C=N stretching vibrations will also be present.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ).

  • Fragmentation patterns would likely involve the loss of the methoxy group, the N-methyl group, and cleavage of the amide bond.

Safety and Handling

N-Methoxy-N,2-dimethylnicotinamide should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[1]

Conclusion

N-Methoxy-N,2-dimethylnicotinamide is a valuable synthetic intermediate with well-defined reactivity, primarily governed by the Weinreb amide functionality. Its synthesis from readily available 2-methylnicotinic acid is straightforward, following established protocols for Weinreb amide formation. While detailed experimental data for this specific compound is not widely published, its properties and spectroscopic characteristics can be reliably predicted based on analogous structures. This guide provides a solid foundation for researchers and scientists to understand, synthesize, and utilize N-Methoxy-N,2-dimethylnicotinamide in their synthetic endeavors.

References

  • TutorChase. How do you prepare a Weinreb amide? Accessed February 18, 2026. [Link]

  • Wikipedia. Weinreb ketone synthesis. Last modified October 2, 2023. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. Accessed February 18, 2026. [Link]

  • Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2- M. Accessed February 18, 2026. [Link]

  • Arkat USA. An efficient conversion of carboxylic acids into Weinreb amides. Accessed February 18, 2026. [Link]

  • Google Patents. Purification of nicotinamide - US2496114A. Accessed February 18, 2026.
  • Organic Syntheses. 8 - Organic Syntheses Procedure. Accessed February 18, 2026. [Link]

  • ChemBK. N-methoxy-N,2-dimethyl-2-phenylpropanamide. Accessed February 18, 2026. [Link]

  • MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Published December 10, 2025. [Link]

  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Accessed February 18, 2026.
  • Royal Society of Chemistry. A Weinreb Approach to the Synthesis of Trifluoromethylketones. Accessed February 18, 2026. [Link]

  • ResearchGate. (PDF) Synthesis of new 2-oxonicotinic acids. Accessed February 18, 2026. [Link]

  • Nature. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Published November 21, 2019. [Link]

  • PubMed. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Published November 1, 2003. [Link]

  • Aapptec Peptides. Coupling Reagents. Accessed February 18, 2026. [Link]

  • PMC. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Published May 4, 2024. [Link]

  • Royal Society of Chemistry. synthesis from nicotinamide riboside chloride, purification and stability studies. Published June 14, 2021. [Link]

  • SpringerLink. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Published January 18, 2014. [Link]

  • ResearchGate. Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides | Request PDF. Accessed February 18, 2026. [Link]

  • ResearchGate. ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Accessed February 18, 2026. [Link]

  • Wikipedia. N,O-Dimethylhydroxylamine. Last modified October 2, 2023. [Link]

  • ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. Accessed February 18, 2026. [Link]

Sources

Methodological & Application

N-Methoxy-N,2-dimethylnicotinamide as a research tool in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of


-Methoxy-

,2-dimethylnicotinamide in Heterocyclic Ketone Synthesis

Executive Summary


-Methoxy-

,2-dimethylnicotinamide (CAS: 95091-91-1) is a specialized Weinreb amide derivative utilized primarily for the chemoselective synthesis of 2-methyl-3-acylpyridines . In drug discovery, the 2-methylnicotinamide scaffold is a privileged structure found in various kinase inhibitors and receptor antagonists.

Unlike standard esters or acid chlorides, which are prone to over-addition (yielding tertiary alcohols) or polymerization, this reagent leverages the Weinreb Chelation Effect to ensure mono-addition of nucleophiles. This guide provides validated protocols for transforming this "research tool" into complex heterocyclic ketones and aldehydes, essential for diversifying Lead Optimization libraries.

Mechanism of Action: The Chelation Advantage[1]

The utility of


-Methoxy-

,2-dimethylnicotinamide rests on its ability to form a stable, five-membered cyclic intermediate upon reaction with organometallic reagents (Grignard or Organolithium).

Key Mechanistic Features:

  • Stable Intermediate: The methoxy oxygen coordinates with the metal cation (

    
     or 
    
    
    
    ), locking the molecule in a tetrahedral transition state.
  • Prevention of Collapse: This chelation prevents the expulsion of the leaving group (

    
    ) during the reaction conditions. Consequently, the ketone is not formed until the reaction is quenched with acid, preventing a second equivalent of nucleophile from attacking.
    
  • Steric Influence: The C2-methyl group provides steric protection to the typically electrophilic C2-position of the pyridine ring, reducing the risk of nucleophilic attack at the ring nitrogen's alpha position (a common side reaction in pyridine chemistry).

Diagram 1: Mechanistic Pathway

WeinrebMechanism Start N-Methoxy-N,2- dimethylnicotinamide Intermediate Stable Tetrahedral Chelate (Mg/Li) Start->Intermediate THF, 0°C to RT Reagent Nucleophile (R-MgBr or R-Li) Reagent->Intermediate Product 2-Methyl-3-acylpyridine (Ketone) Intermediate->Product Hydrolysis Quench Acidic Quench (HCl/H2O) Quench->Product

Caption: The stable chelate prevents over-addition, collapsing to the ketone only upon acidic workup.

Preparation of the Research Tool

While commercially available, fresh preparation is often required for scale-up.

Standard Protocol (Acid Chloride Method):

  • Activation: Convert 2-methylnicotinic acid to its acid chloride using oxalyl chloride (1.2 equiv) and catalytic DMF in DCM.

  • Coupling: React the crude acid chloride with

    
    -dimethylhydroxylamine hydrochloride (1.1 equiv) in the presence of a base (typically pyridine or 
    
    
    
    , 2.5 equiv) in DCM at
    
    
    .
  • Yield Expectation:

    
     after aqueous workup.
    

Core Protocol: Synthesis of Functionalized Ketones

This protocol describes the coupling of


-Methoxy-

,2-dimethylnicotinamide with a Grignard reagent (e.g., Phenylmagnesium bromide) to synthesize (2-methylpyridin-3-yl)(phenyl)methanone .
Reagents & Equipment
  • Substrate:

    
    -Methoxy-
    
    
    
    ,2-dimethylnicotinamide (
    
    
    equiv).
  • Nucleophile: Phenylmagnesium bromide (

    
     in 
    
    
    
    ,
    
    
    
    
    equiv).
  • Solvent: Anhydrous THF (Grignard grade).

  • Quench:

    
     or Saturated 
    
    
    
    .
  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Solvation: Dissolve

    
    -Methoxy-
    
    
    
    ,2-dimethylnicotinamide (
    
    
    ) in anhydrous THF (
    
    
    ,
    
    
    ). Cool the solution to
    
    
    (ice/water bath).
    • Note: Unlike aliphatic Weinreb amides, pyridyl derivatives can sometimes react sluggishly at

      
      . 
      
      
      
      is preferred to ensure conversion.
  • Addition: Add the Grignard reagent (

    
    ) dropwise over 15 minutes.
    
    • Observation: A color change (often yellow to orange/brown) indicates the formation of the magnesium chelate.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 1–2 hours.
    
    • Monitoring: Check TLC (EtOAc/Hexane). The amide spot should disappear.

  • Quench (Critical): Cool back to

    
    . Slowly add 
    
    
    
    (
    
    
    ) with vigorous stirring.
    • Caution: Exothermic. The acid disrupts the chelate, releasing the ketone.

  • Workup: Dilute with EtOAc. Basify the aqueous layer to

    
     using sat. 
    
    
    
    (to ensure the pyridine nitrogen is free-base). Extract with EtOAc (
    
    
    ).[1]
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Data Summary: Nucleophile Scope
Nucleophile (R-M)ConditionsProduct TypeTypical Yield

THF,

Aryl Ketone85–92%

THF,

Methyl Ketone78–85%

THF,

Aliphatic Ketone70–80%
Vinyl-MgBrTHF,

Enone65–75%

Alternative Protocol: Synthesis of Aldehydes

To generate 2-methylnicotinaldehyde , the amide is reduced using Lithium Aluminum Hydride (


) or DIBAL-H.
Workflow Diagram

AldehydeSynthesis Substrate Weinreb Amide (Substrate) Intermediate Aluminate Chelate Substrate->Intermediate THF, -78°C Reductant LiAlH4 (0.6 equiv) or DIBAL-H Reductant->Intermediate Target 2-Methylnicotinaldehyde Intermediate->Target Hydrolysis Hydrolysis NaHSO4 or Fieser Workup Hydrolysis->Target

Caption: Reduction retains the oxidation state at the aldehyde level due to chelate stability.

Protocol Modifications:

  • Temperature: Strictly

    
     . Higher temperatures can lead to over-reduction to the alcohol.
    
  • Stoichiometry: Use

    
     equiv of 
    
    
    
    (since 1 mole of LAH provides 4 hydrides, but practically 1.2–1.5 equiv of hydride is needed).
  • Workup: Use Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Starting Material Recovered) Chelate did not form; Steric hindrance from 2-Me group.Increase reaction temp to RT or reflux (for Grignards). Increase equivalents of nucleophile to 2.0.
Tertiary Alcohol Formation Quench was too slow or not acidic enough; Chelate instability.Ensure temperature is low during quench.[2][3] Use stronger acid (HCl) for rapid hydrolysis.
Pyridine Ring Addition Nucleophile attacked C4 or C6 of pyridine.Use "Turbo-Grignards" (

) which are more selective. Ensure low temp (

) during addition.
Emulsion during Workup Pyridine/Aluminum complex formation.Wash organic layer with Rochelle's Salt (Potassium sodium tartrate) solution for 2 hours.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[4]

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339, 517–524.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic Chemistry Portal Protocols.

  • Fehlhammer, W. P.; Bliss, W. "Synthesis of Pyridyl Ketones." in Comprehensive Organic Synthesis, 1991. (Contextual grounding for pyridine reactivity).

Sources

protocol for N-Methoxy-N,2-dimethylnicotinamide reaction with organometallic reagents

Application Note: Protocol for -Methoxy- ,2-dimethylnicotinamide Reaction with Organometallic Reagents

Abstract & Scope

This technical guide details the protocol for converting


-methoxy-

,2-dimethylnicotinamide
1

While the Weinreb ketone synthesis is a standard transformation, this specific substrate presents two unique challenges requiring modified parameters:

  • Steric Hindrance: The ortho-methyl group at the C2 position creates steric bulk, potentially retarding nucleophilic attack at the C3 amide.[1]

  • Competitive Deprotonation: The C2-methyl protons in picoline systems are acidic (

    
     ~29).[1] Highly basic organometallics (especially alkyl-lithiums) may cause lateral metallation at the methyl group rather than nucleophilic addition at the carbonyl.[1]
    

This protocol prioritizes chemoselectivity and yield maximization , providing a self-validating workflow to distinguish between successful ketone formation and common side reactions.[1]

Mechanistic Principles & Logic

The success of this reaction relies on the formation of a stable five-membered chelate intermediate. Unlike standard esters which collapse to ketones and react further to tertiary alcohols, the Weinreb amide forms a stable metal-chelated tetrahedral intermediate that does not collapse until acidic hydrolysis.[1]

The Chelation Mechanism

Upon addition of the organometallic reagent (R-M), the metal (Mg or Li) coordinates between the carbonyl oxygen and the methoxy oxygen. This rigid structure prevents the ejection of the leaving group (


1
The "Ortho-Effect" Challenge

In


1

Mechanistic Workflow Diagram

WeinrebMechanismSubstrateN-Methoxy-N,2-dimethyl-nicotinamideDecisionReactivity PathSubstrate->DecisionReagentOrganometallic(R-MgX or R-Li)Reagent->DecisionPath_NuNucleophilic Attack(Kinetic)Decision->Path_NuPreferred(T < 0°C)Path_BaseDeprotonation(Side Reaction)Decision->Path_BaseSteric/Basic(High T or R-Li)IntermediateStable TetrahedralChelate (Mg/Li)Path_Nu->IntermediateSide_AnionPicolyl AnionSpeciesPath_Base->Side_AnionQuenchAcidic Hydrolysis(H3O+)Intermediate->QuenchSide_Anion->QuenchProduct3-Acyl-2-methylpyridine(Target Ketone)Quench->ProductChelate CollapseRecoveryRecovered StartingMaterialQuench->RecoveryReprotonation

Figure 1: Mechanistic divergence between the desired Weinreb chelation and the competitive lateral deprotonation.

Experimental Protocols

Method A: Grignard Reagents (Recommended)

Best for: Alkyl, Aryl, and Vinyl ketones. Higher chemoselectivity due to lower basicity compared to organolithiums.

Reagents:

  • Substrate:

    
    -Methoxy-
    
    
    ,2-dimethylnicotinamide (1.0 equiv)[1]
  • Grignard Reagent: R-MgX (1.5 - 2.0 equiv) [Use Chlorides or Bromides; Iodides are less stable][1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or 2-MeTHF.[1]

  • Quench: 1M HCl or Saturated

    
    .[1]
    

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath).

    • Note: Unlike standard Weinreb amides which often run at -78°C, the steric hindrance of the 2-methyl group often requires the higher thermal energy of 0°C to drive the reaction. However, do not heat to RT initially to avoid deprotonation.[1]

  • Addition: Add the Grignard reagent (1.5 equiv) dropwise over 15–20 minutes.

    • Visual Check: A color change (often yellow to orange/brown) indicates complex formation.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LC-MS.

    • Optimization: If conversion is <50% after 1 hour, allow the reaction to warm to Room Temperature (RT) for 30 minutes. The chelate is generally stable at RT.

  • Quench (Critical): Cool back to 0°C. Slowly add 1M HCl (3 equiv). Stir vigorously for 20 minutes at RT.

    • Why: The acid is required to break the strong N-O-Mg chelate.

  • Workup (Pyridine Specific):

    • The reaction mixture is now acidic (pH ~1-2).[1] The pyridine product is protonated (pyridinium salt) and resides in the aqueous layer.

    • Wash: Extract the acidic aqueous layer once with Et2O (removes non-basic organic impurities). Discard organic layer.[1]

    • Basify: Neutralize the aqueous layer with Saturated

      
       or 1M NaOH until pH ~8-9.
      
    • Extract: Extract the now-neutral aqueous layer with EtOAc or DCM (3x).[1]

    • Dry/Concentrate: Dry combined organics over

      
      , filter, and concentrate.
      
Method B: Organolithium Reagents

Best for: Generation of ketones from sterically hindered or less reactive halides where Grignard formation is difficult.

Protocol Modifications:

  • Temperature: Must perform at -78°C .

    • Reason: R-Li reagents are stronger bases.[1] Higher temperatures will exclusively favor deprotonation of the 2-methyl group.[1]

  • Stoichiometry: Use exactly 1.1–1.2 equiv. Excess R-Li increases side reactions.[1]

  • Addition: Add R-Li very slowly down the side of the flask to pre-cool the reagent.

  • Quench: Quench at -78°C with a proton source (MeOH or AcOH in THF) before aqueous workup to prevent decomposition during warming.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps based on the competition between Nucleophilic Addition (


Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
High Yield of Product Ideal Reaction

Maintain current protocol.
Recovered Starting Material Deprotonation

. The R-M reagent acted as a base, removing the 2-Me proton.
1.[1] Lower temperature.2. Switch from R-Li to R-MgX.3. Use a less bulky R-group if possible.
Tertiary Alcohol Over-additionChelate instability.1.[1][2] Ensure temperature was low during addition.2. Quench immediately after consumption of SM.3. Verify quality of Weinreb amide (impurities can disrupt chelation).
Low Mass Balance Water SolubilityPyridine protonation during workup.[1]Check pH of aqueous layer before final extraction.[1] Must be basic (pH > 8).
Self-Validating the Deprotonation Hypothesis

If you observe recovered starting material and suspect deprotonation:

  • Run the reaction again on a small scale.

  • Quench with

    
      (Deuterium Oxide) instead of HCl.
    
  • Analyze by

    
     NMR.[1]
    
  • Result: If the 2-methyl peak integrates to 2H (instead of 3H) or shows coupling, you have confirmed lateral lithiation/magnesiation.[1]

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][3] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis."

  • Li, J. J. "Weinreb ketone synthesis."[1] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, Cham.[1]

  • Goossen, L. J., et al. "Synthesis of Ketones from Weinreb Amides." Organic Syntheses, 2008 , 85, 196-200.[1] (General protocol adaptation).

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Methoxy-N,2-dimethylnicotinamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the bioanalysis of N-Methoxy-N,2-dimethylnicotinamide , a specific Weinreb amide derivative of 2-methylnicotinic acid.

This molecule is frequently encountered in drug discovery as a stable synthetic intermediate (used to synthesize functionalized ketones) or as a specific impurity in pyridine-based kinase inhibitors. Its quantification in biological matrices is critical for Toxicokinetic (TK) studies and impurity profiling.

Introduction & Scientific Rationale

N-Methoxy-N,2-dimethylnicotinamide (molecular formula: C


H

N

O

; MW: 180.20 g/mol ) is a functionalized pyridine possessing a Weinreb amide moiety. In the context of pharmaceutical development, this molecule presents unique bioanalytical challenges:
  • Polarity: The pyridine ring and amide functionality make it moderately polar (LogP ~0.8–1.2), risking early elution and ion suppression in standard C18 chromatography.

  • Basicity: The pyridine nitrogen (pKa ~3–4) requires pH control in the mobile phase to ensure stable ionization and peak shape.

  • Fragmentation: Weinreb amides exhibit distinct fragmentation patterns (loss of the N-methoxy-N-methyl group) that must be leveraged for high-selectivity MRM transitions.

This protocol utilizes a Reverse-Phase UHPLC method with a High-Strength Silica (HSS) T3 stationary phase, chosen for its ability to retain polar basic compounds via silanol activity, coupled with positive electrospray ionization (ESI+).

Method Development Strategy

Internal Standard (IS) Selection[1]
  • Gold Standard: Stable Isotope Labeled (SIL) analog (e.g., N-Methoxy-N,2-dimethylnicotinamide-d3).

  • Alternative: If SIL is unavailable, use N-Methoxy-N-methylnicotinamide (the des-methyl analog) or Benzamide-d5 .

  • Rationale: Structural analogs compensate for matrix effects and extraction efficiency variances.

Chromatography (The "Why" behind the Column)

Standard C18 columns often fail to retain small pyridines, leading to elution in the "void volume" where salts cause signal suppression.

  • Selected Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm).

  • Mechanism: The T3 bonding technology allows 100% aqueous compatibility and promotes interaction with the polar pyridine ring, pushing the retention time (RT) away from the solvent front.

Mass Spectrometry (MRM Design)

The Weinreb amide functionality dictates the fragmentation pathway.

  • Precursor: [M+H]

    
     = 181.2
    
  • Primary Fragment (Quantifier): Cleavage of the N-methoxy-N-methyl bond yields the acylium ion [C

    
    H
    
    
    
    NO]
    
    
    at m/z 120.1 .
  • Secondary Fragment (Qualifier): Further loss of CO from the acylium ion or ring fragmentation yields m/z 92.1 (pyridine ring).

Experimental Protocol

Chemicals and Reagents
  • Analyte: N-Methoxy-N,2-dimethylnicotinamide (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (1M stock), Formic Acid (FA).

  • Matrix: Drug-free Plasma (K2EDTA) or Urine.

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is cost-effective and sufficient for this moderately polar analyte. Liquid-Liquid Extraction (LLE) is generally poor due to the compound's polarity.

  • Aliquot: Transfer 50 µL of plasma/biological sample into a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mix: Vortex vigorously for 2 minutes.

  • Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 10 mM Ammonium Formate (aq) to match initial mobile phase conditions (reduces peak distortion).

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters ACQUITY)
Column HSS T3 C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.05% Formic Acid
Mobile Phase B Acetonitrile + 0.05% Formic Acid
Flow Rate 0.5 mL/min
Column Temp 40°C
Injection Vol 2–5 µL

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.002%Loading/Desalting
0.502%Hold
3.0090%Elution
3.5090%Wash
3.602%Re-equilibration
5.002%End of Run

Mass Spectrometry Parameters (Source: ESI+):

ParameterValue
Capillary Voltage 3.0 kV
Desolvation Temp 500°C
Gas Flow 1000 L/hr (N2)
Collision Gas Argon (or Nitrogen)

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
Analyte 181.2 120.1 3022Quant
Analyte181.292.13035Qual
Analyte181.265.13045Qual
IS (Generic) Depends on ISDepends on IS---

Visual Workflows

Bioanalytical Workflow (Sample to Data)

BioanalysisWorkflow Sample Biological Sample (50 µL Plasma) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT + IS Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Dilution Dilution (1:1 with Buffer) Centrifuge->Dilution Supernatant LC UHPLC Separation (HSS T3 Column) Dilution->LC MS MS/MS Detection (m/z 181.2 -> 120.1) LC->MS

Caption: Step-by-step bioanalytical workflow from plasma extraction to MS detection.

Fragmentation Mechanism (Weinreb Cleavage)

Fragmentation Parent Precursor Ion [M+H]+ = 181.2 (Protonated Amide) Transition Weinreb Cleavage (C-N Bond Break) Parent->Transition CID Energy Fragment1 Acylium Ion [C7H6NO]+ m/z = 120.1 Transition->Fragment1 Neutral Neutral Loss N-methoxy-N-methylamine (Mass 61) Transition->Neutral Fragment2 Pyridine Ring [C6H6N]+ m/z = 92.1 Fragment1->Fragment2 -CO (28 Da)

Caption: Proposed ESI+ fragmentation pathway showing the characteristic Weinreb amide cleavage.

Validation & Quality Control

To ensure Trustworthiness and compliance with FDA/EMA guidelines, the method must meet the following criteria:

ParameterAcceptance CriteriaNotes
Linearity r² > 0.99Range: 1.0 – 1000 ng/mL
Accuracy ±15% (±20% at LLOQ)Back-calculated from calibration stds
Precision CV < 15% (20% at LLOQ)Intra- and Inter-day
Matrix Effect 85% – 115%Compare post-extraction spike vs. solvent std
Recovery Consistent (>50%)Compare pre-extraction vs. post-extraction
Troubleshooting Guide
  • Peak Tailing: The pyridine nitrogen interacts with residual silanols. Solution: Increase Ammonium Formate concentration to 20mM or ensure pH is ≥ 3.5.

  • Carryover: Weinreb amides can be "sticky" on metallic surfaces. Solution: Use a needle wash of 50:25:25 ACN:MeOH:H2O + 0.5% Formic Acid.

  • Instability: While generally stable, avoid highly alkaline conditions (> pH 10) during sample prep to prevent amide hydrolysis.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Ubhayasekera, K. (2013).[1] Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides. Analytical and Bioanalytical Chemistry. Retrieved from [Link](Demonstrates stability and extraction of Weinreb amides in plasma).

  • Nahar, L., et al. (2021). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS. Biomedical Chromatography. Retrieved from [Link](Foundation for pyridine-carboxamide LC conditions).

  • Waters Corporation. (2020). ACQUITY UPLC HSS T3 Columns: Care and Use Manual. Retrieved from [Link](Technical grounding for column selection).

Sources

N-Methoxy-N,2-dimethylnicotinamide as a Weinreb amide analog in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-WNA Topic: N-Methoxy-N,2-dimethylnicotinamide: A Strategic Weinreb Amide Scaffold for Heterocyclic Ketone Synthesis

Executive Summary

This guide details the synthesis and application of N-Methoxy-N,2-dimethylnicotinamide (also known as the Weinreb amide of 2-methylnicotinic acid). This reagent is a critical intermediate for introducing the 2-methyl-3-pyridyl scaffold into pharmaceutical candidates—a moiety found in various kinase inhibitors and sirtuin modulators. Unlike standard esters, this Weinreb amide analog prevents over-addition of organometallics, enabling the high-yield synthesis of unsymmetrical heterocyclic ketones.

Strategic Value & Mechanism

The utility of N-Methoxy-N,2-dimethylnicotinamide lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack.

  • The "Weinreb Effect": The methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺) of the incoming nucleophile, stabilizing the tetrahedral intermediate and preventing the collapse that would lead to a ketone during the reaction. This prevents a second nucleophilic attack (over-addition) which typically yields tertiary alcohols.

  • The "Pyridine Challenge": In pyridine derivatives, the ring nitrogen is a Lewis base that can compete for coordination with the organometallic reagent. The 2-methyl group in this specific analog provides essential steric shielding, reducing non-specific coordination at the ring nitrogen and directing reactivity toward the amide carbonyl.

Preparation of the Reagent

Objective: Synthesis of N-Methoxy-N,2-dimethylnicotinamide from 2-methylnicotinic acid.

Reagents & Equipment
  • Starting Material: 2-Methylnicotinic acid (CAS: 3222-56-8).

  • Reagents: Oxalyl chloride (or Thionyl chloride), N,O-Dimethylhydroxylamine hydrochloride, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous).

  • Equipment: Flame-dried round-bottom flask, inert gas (Ar/N₂) manifold, addition funnel.

Protocol A: Acid Chloride Activation Route (Recommended for Scale-up)
  • Activation:

    • Suspend 2-methylnicotinic acid (10.0 g, 73 mmol) in anhydrous DCM (100 mL) under Argon.

    • Add catalytic DMF (5 drops).

    • Add Oxalyl chloride (1.2 equiv, 11.1 g) dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases and the solution clears.

    • In-process check: Aliquot quench in MeOH should show methyl ester by TLC/LCMS.

    • Concentrate in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve the crude acid chloride in DCM (50 mL).

  • Amidation:

    • In a separate flask, suspend N,O-dimethylhydroxylamine HCl (1.1 equiv, 7.8 g) in DCM (100 mL).

    • Cool to 0°C and add Et₃N (2.5 equiv, 18.5 g) dropwise. (Note: The extra base neutralizes the HCl from the amine salt and the acid chloride).

    • Cannulate the acid chloride solution into the amine suspension slowly at 0°C.

    • Warm to RT and stir for 4–12 hours.

  • Workup:

    • Quench with water (100 mL).

    • Separate organic layer.[1][2][3][4][5] Wash with sat.[2][4][6][7] NaHCO₃ (2x) and Brine (1x).[4]

    • Dry over Na₂SO₄, filter, and concentrate.[1][4]

    • Purification: Flash chromatography (EtOAc/Hexanes gradient, typically 30–50% EtOAc). The product is a pale yellow oil or low-melting solid.

Application Protocol: Ketone Synthesis

Objective: Reaction with Grignard reagents to form 3-acyl-2-methylpyridines.

Critical Considerations
  • Temperature: While standard Weinreb amides react at 0°C, pyridine derivatives often require -78°C initially to prevent nucleophilic attack on the pyridine ring or metallation of the 2-methyl group.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of Organometallic. The pyridine nitrogen may sequester some reagent, necessitating a slight excess.

Protocol B: Grignard Addition
  • Setup:

    • Dissolve N-Methoxy-N,2-dimethylnicotinamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition:

    • Add the Grignard reagent (R-MgBr, 1.3 equiv) dropwise over 20 minutes.

    • Observation: A color change (often yellow to orange/brown) indicates the formation of the chelated intermediate.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Slowly warm to 0°C over 2 hours. (Monitor by TLC; the intermediate is stable, but conversion requires overcoming the activation energy).

    • Do not reflux unless the nucleophile is exceptionally sterically hindered.

  • Quench (Hydrolysis):

    • Crucial Step: Pour the reaction mixture into a vigorously stirring solution of 1M HCl or sat. NH₄Cl at 0°C.

    • Mechanism:[3][4][8][9] Acid hydrolysis breaks the stable N-O-Metal chelate, releasing the ketone and the N-methoxy-N-methyl amine.

  • Isolation:

    • Extract with EtOAc or DCM.

    • Wash with dilute base (NaHCO₃) to remove any pyridinium salts formed during the acid quench.

    • Dry and concentrate.[1][3][4][7]

Visualization: Mechanism & Workflow

Figure 1: Synthesis & Mechanistic Pathway

This diagram illustrates the conversion of the acid to the Weinreb amide, followed by the Grignard reaction. It highlights the stable tetrahedral intermediate that enforces mono-addition.

WeinrebMechanism Start 2-Methylnicotinic Acid Activation Acid Chloride Formation (COCl)2 Start->Activation Activation Amide N-Methoxy-N,2- dimethylnicotinamide (Weinreb Amide) Activation->Amide + NH(OMe)Me·HCl + Et3N Intermediate Stable Tetrahedral Chelate (Mg-coordinated) Amide->Intermediate + R-MgBr (THF, -78°C) Intermediate->Intermediate Prevents Over-addition Product Target Ketone (3-Acyl-2-methylpyridine) Intermediate->Product Acid Hydrolysis (H3O+)

Caption: Figure 1. Synthetic route and the "Weinreb Chelate" mechanism preventing tertiary alcohol formation.

Figure 2: Troubleshooting Decision Tree

A logic flow for optimizing low-yielding reactions.

Troubleshooting Problem Low Yield or Impure Product? Check1 Did SM disappear? Problem->Check1 NoRxn Recovered SM Check1->NoRxn No OverAdd Tertiary Alcohol Formed Check1->OverAdd Yes (Wrong Product) RingAttack Complex Mixture (Ring Alkylation) Check1->RingAttack Yes (Messy) Sol1 Increase Temp to 0°C Check Grignard Quality NoRxn->Sol1 Sol2 Lower Temp (-78°C) Add Grignard Slower OverAdd->Sol2 Sol3 Use bulky Grignard or Knochel-Hauser Base RingAttack->Sol3

Caption: Figure 2. Diagnostic workflow for optimizing Grignard additions to pyridine-based Weinreb amides.

Data Summary

ParameterStandard ConditionOptimization for PyridinesReason
Solvent DCM or THFTHF or Et₂O Ether solvents support Mg-chelation better than DCM.
Temperature 0°C to RT-78°C to 0°C Low temp prevents nucleophilic attack on the pyridine ring.
Quench Water/HClSat. NH₄Cl or 1M HCl Buffered quench prevents decomposition of acid-sensitive products.
Stoichiometry 1.1 equiv R-M1.3–1.5 equiv R-M Pyridine nitrogen may coordinate 1 equiv of Mg, reducing effective concentration.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Organic Syntheses. "Synthesis of Weinreb Amides and Ketones." Org.[1][2][4][5][10] Synth.2020 , 97, 61-76. Link

  • Li, G.; Szostak, M. "Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents."[10] Org.[1][2][4][5][10] Biomol. Chem., 2020 , 18, 3827-3831.[10] Link

  • Common Organic Chemistry. "Grignard Reaction (RMgX + Weinreb Amide) Protocols." Link

  • BenchChem. "Synthesis of 3-Acetylpyridine and derivatives." Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for N-Methoxy-N,2-dimethylnicotinamide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: N-Methoxy-N,2-dimethylnicotinamide CAS: 1211580-90-3 (Analogous reference) Core Application: Stable intermediate for the synthesis of 2-methyl-3-acylpyridines via Grignard or Organolithium addition.[1]

Technical Challenge: The synthesis of N-methoxy-N,2-dimethylnicotinamide presents a specific steric challenge compared to unsubstituted nicotinamides. The 2-methyl group located ortho to the carbonyl functionality creates significant steric hindrance, impeding nucleophilic attack. Furthermore, the pyridine nitrogen renders the ring electron-deficient, necessitating careful control of pH during workup to prevent protonation and solubility loss.

This guide prioritizes the Acid Chloride Method (via Oxalyl Chloride) as the "Gold Standard" for this specific substrate, as it overcomes steric barriers more effectively than standard carbodiimide couplings (EDC/DCC).

Decision Tree: Method Selection

Before beginning, select the protocol best successfully suited to your available reagents and scale.

MethodSelection Start Start: 2-Methylnicotinic Acid ScaleCheck Check Scale & Equipment Start->ScaleCheck Decision Is the acid chloride sensitive or is HCl generation prohibited? ScaleCheck->Decision MethodA Method A: Oxalyl Chloride (Recommended) High conversion for sterically hindered substrates. Decision->MethodA No (Standard) MethodB Method B: CDI Coupling 'Greener', one-pot, avoids HCl. May require longer reaction times. Decision->MethodB Yes (Acid Sensitive) ProcessA 1. (COCl)2, DMF(cat), DCM 2. N,O-DMHA·HCl, Et3N MethodA->ProcessA ProcessB 1. CDI, THF/DCM 2. N,O-DMHA·HCl MethodB->ProcessB

Figure 1: Strategic selection of synthesis route based on substrate sensitivity and steric requirements.

Standard Operating Procedure (SOP): The Acid Chloride Route

Rationale: The 2-methyl substituent creates a "ortho-effect," making the carbonyl carbon less accessible.[1] Activating the acid to the highly reactive acid chloride is necessary to drive the reaction to completion against the amine salt.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Methylnicotinic Acid 1.0Limiting Reagent
Oxalyl Chloride 1.2 - 1.5Chlorinating Agent
DMF 0.05 (Cat.)[1]Vilsmeier-Haack Catalyst
DCM (Anhydrous) SolventConcentration ~0.2 M
N,O-Dimethylhydroxylamine HCl 1.1 - 1.2Amine Source
Triethylamine (TEA) 3.0 - 3.5Base (Neutralizes HCl)
Step-by-Step Protocol

Phase 1: Activation (Acid Chloride Formation)

  • Setup: Flame-dry a 2-neck RBF under

    
     atmosphere. Add 2-Methylnicotinic acid and anhydrous DCM.[1]
    
  • Catalysis: Add catalytic DMF (2-3 drops). Crucial: Without DMF, reaction may stall.

  • Addition: Cool to 0°C. Add Oxalyl Chloride dropwise over 15 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Solution should become clear/yellow. Aliquot quench with MeOH analyzed by TLC should show methyl ester formation, indicating complete activation.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Re-dissolve residue in fresh anhydrous DCM.

Phase 2: Amidation (Coupling)

  • Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM.

  • Base Addition: Add TEA (2.0 equiv) to the amine suspension at 0°C. Stir 10 min.

  • Coupling: Cannulate the acid chloride solution (from Phase 1) into the amine mixture slowly at 0°C.

  • Scavenging: Add remaining TEA (1.0-1.5 equiv) to ensure basicity.

  • Completion: Warm to RT and stir overnight (8-12h).

Phase 3: Workup & Purification [1][2]

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract aqueous layer with DCM (3x).

  • Wash: Wash combined organics with Brine.

    • Note: Avoid acidic washes (HCl) as the pyridine ring will protonate and extract into the aqueous phase.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (EtOAc/Hexanes). The Weinreb amide is typically a pale yellow oil or low-melting solid.[1]

Troubleshooting Hub

Use this matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Steric Hindrance: The 2-methyl group blocked the amine attack.[1]Switch to Acid Chloride: If using EDC/CDI, switch to the Oxalyl Chloride method. Increase reaction time to 16h+.
Starting Material Remains Incomplete Activation: Oxalyl chloride decomposed or DMF was omitted.Fresh Reagents: Use fresh Oxalyl Chloride. Ensure catalytic DMF is added to form the active Vilsmeier intermediate.
Product in Aqueous Layer Incorrect pH: Pyridine nitrogen protonated during workup.pH Control: Do not wash with 1M HCl. Keep aqueous workup neutral or slightly basic (pH 7-8).[1]
Violent Bubbling Rapid Addition: Oxalyl chloride added too fast.Thermal Control: Add reagents at 0°C strictly dropwise. Ensure proper venting of HCl/CO gas.
Dark/Black Crude Pyridine Decomposition: Reaction run too hot or too concentrated.Temperature Control: Maintain 0°C during additions. Do not heat the acid chloride formation above 25°C.

Mechanistic Visualization

Understanding the pathway helps in troubleshooting. The diagram below illustrates the critical Vilsmeier-Haack activation required to overcome the 2-methyl steric barrier.

Mechanism cluster_0 Activation Phase cluster_1 Coupling Phase Acid 2-Me-Nicotinic Acid AcidCl Acid Chloride (Highly Reactive) Acid->AcidCl Cl- transfer Vilsmeier Vilsmeier Complex (DMF + (COCl)2) Vilsmeier->Acid Catalysis Tetra Tetrahedral Intermediate AcidCl->Tetra + Amine Amine N,O-Dimethyl- hydroxylamine Product Weinreb Amide Target Tetra->Product - HCl

Figure 2: Mechanistic flow emphasizing the catalytic role of DMF and the reactive Acid Chloride intermediate.[1]

Frequently Asked Questions (FAQ)

Q: Can I use CDI (Carbonyldiimidazole) instead of Oxalyl Chloride? A: Yes, but with caveats. CDI is less moisture-sensitive and avoids corrosive HCl byproducts.[1] However, the reactive intermediate (acyl-imidazole) is less electrophilic than an acid chloride. Given the steric bulk of the 2-methyl group, CDI reactions may require heating (reflux in THF) or significantly longer reaction times (24-48h) to reach full conversion [1].

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. Many methylated nicotinamide derivatives are oils or low-melting solids at room temperature.[1] Check purity via


H-NMR. Look for the characteristic N-OMe singlet (~3.3-3.6 ppm) and N-Me singlet (~3.2 ppm).[1] If these are distinct and integrated correctly, the oil state is likely intrinsic.

Q: Why do I see a "double" peak for the methyl groups in NMR? A: This is rotamerism. The N-C(O) bond has partial double bond character, leading to restricted rotation. You may see broadened or split peaks for the N-OMe and N-Me groups at room temperature.[1] Running the NMR at elevated temperature (e.g., 50°C) usually coalesces these peaks [2].

Q: Is the pyridine nitrogen a problem for Grignard additions later? A: It can be. The pyridine nitrogen can coordinate with the Grignard reagent (


), effectively quenching one equivalent. Protocol Adjustment:  When using this Weinreb amide for ketone synthesis, use at least 2.2 - 2.5 equivalents  of the Grignard reagent (1 eq for the amide, 1+ eq for the pyridine nitrogen coordination) [3].

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][3] Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15-40. Link

  • Fehrentz, J. A.; Castro, B. "Synthesis of aldehydes by reduction of N-methoxy-N-methylcarboxamides with LiAlH4."[1] Synthesis, 1983 , 1983(08), 676-678. Link

  • Org. Synth. Coll. Vol. 10, p. 559 (2004); Vol. 77, p. 176 (2000). (General protocols for Weinreb Amide synthesis via Acid Chlorides). Link

Sources

identifying and removing impurities from N-Methoxy-N,2-dimethylnicotinamide

Technical Support Center: Purification of -Methoxy- ,2-dimethylnicotinamide[1]

Product Code: (Generic) Chemical Structure: Pyridine ring substituted with a methyl group at C2 and a Weinreb amide (


12Physical State:12

Part 1: Impurity Diagnostic & Removal Strategy

This molecule contains a basic pyridine nitrogen and a neutral Weinreb amide functionality.[1][2] This amphoteric nature allows for a highly specific "Acid-Base Swing" purification which is far superior to standard silica chromatography for removing common synthesis byproducts.[1][2]

Common Impurities & Removal Matrix
Impurity TypeSourceChemical NatureRemoval Strategy
2-Methylnicotinic Acid Unreacted Starting MaterialAcidicBasic Wash: Partitions into aqueous NaHCO₃.[1][2]

,

-Dimethylhydroxylamine
Unreacted ReagentBasic / VolatileEvaporation: Free base is volatile (bp ~42°C).[1][2] Remove via high-vacuum or acid-base swing.[1][2]
Urea Byproducts Coupling Reagent (EDC/DCC)Neutral / PolarAcid Wash (Reverse): Product moves to aqueous acid; neutral ureas stay in organic.[1][2]
HOBt / HATU residues Coupling AdditivesAcidic / PolarBasic Wash: Removed by Sat.[1][2] NaHCO₃ or Na₂CO₃.[1][2]
DIPEA / TEA Base CatalystBasicAcid Wash: Protonates and stays in aqueous (care required, see Protocol A).[1][2]

Part 2: Primary Purification Protocols

Protocol A: The "Reverse Extraction" (Acid-Base Swing)

Best For: Removing neutral impurities (ureas) and non-basic starting materials.[1][2] Principle: The pyridine nitrogen in your product is basic (

12

WARNING: Do not use Copper Sulfate (

12
Step-by-Step Workflow
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).

  • First Basic Wash (Remove Acids):

    • Wash the organic layer

      
       with Saturated NaHCO₃ .[2]
      
    • Result: Unreacted 2-methylnicotinic acid and HOBt go to the Aqueous layer.[1][2]

    • Keep the Organic Layer.

  • The Acid Swing (Critical Step):

    • Extract the organic layer

      
       with 1.0 M HCl .[2]
      
    • CRITICAL: Your product is now in the Aqueous Acid layer (protonated pyridinium salt).[2]

    • Action: Combine the acidic aqueous extracts.[2] Discard the organic layer (contains neutral ureas and non-basic impurities).[2]

  • Basification:

    • Cool the combined aqueous acidic layer to

      
       (ice bath).
      
    • Slowly add Solid Na₂CO₃ or 4.0 M NaOH until pH

      
      .[1][2]
      
    • Result: The solution will become cloudy/oily as the product deprotonates and crashes out of water.

  • Final Extraction:

    • Extract the cloudy aqueous mixture

      
       with Dichloromethane (DCM) .[2]
      
    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Volatile Removal:

    • Any remaining traces of

      
      ,
      
      
      -dimethylhydroxylamine (now a free base) will be removed during the final rotary evaporation and high-vacuum drying due to its low boiling point.[1]
Protocol B: Flash Column Chromatography

Best For: Final polishing if the "Reverse Extraction" yields

2Stationary Phase:12
  • Eluent System: DCM / Methanol.[1][2][3]

  • Gradient: Start at 100% DCM

    
     95:5 DCM:MeOH.
    
  • Note: The pyridine ring can streak on silica.[2] Add 1% Triethylamine (TEA) to your eluent system to sharpen the peaks.[2]

Part 3: Visualizing the Workflow

The following diagram illustrates the logic flow for the "Reverse Extraction" protocol, highlighting where the product resides at each stage.

PurificationFlowStartCrude Reaction Mixture(Dissolved in EtOAc)WashBaseWash with Sat. NaHCO3Start->WashBaseSplit1PhaseSeparationWashBase->Split1Aq1Aqueous Layer 1(Contains: 2-Methylnicotinic Acid, HOBt)Split1->Aq1DiscardOrg1Organic Layer 1(Contains: Product, Urea, Neutrals)Split1->Org1KeepExtractAcidExtract with 1.0 M HClOrg1->ExtractAcidSplit2PhaseSeparationExtractAcid->Split2Org2Organic Layer 2(Contains: Urea, Neutrals)DISCARDSplit2->Org2DiscardAq2Aqueous Acid Layer(Contains: Protonated PRODUCT)Split2->Aq2Keep (Product is here!)BasifyBasify to pH > 9(NaOH / Na2CO3)Aq2->BasifyExtractDCMExtract with DCMBasify->ExtractDCMFinalOrgFinal Organic Layer(Pure Product)ExtractDCM->FinalOrg

Figure 1: The "Reverse Extraction" workflow utilizing the pH-dependent solubility of the pyridine moiety.

Part 4: Troubleshooting & FAQs

Q1: I washed my organic layer with HCl to remove the DIPEA, and my yield is near zero. What happened? A: You likely washed your product away. Because your product contains a pyridine ring, it protonates in acid and becomes water-soluble.[1][2] Check your aqueous waste stream.[1][2] If you still have it, basify it to pH 9 and re-extract with DCM to recover your product.[2]

Q2: The product is an oil and I cannot get it to solidify. Is it impure? A: Not necessarily.[1][2]


1

Q3: I see a persistent peak in NMR around 3.6 ppm and 3.2 ppm that isn't my product. A: This is likely unreacted


121

Q4: Can I use Copper Sulfate to complex and remove the unreacted amine? A: No. While this works for standard amides, pyridine derivatives will coordinate with Copper(II), forming a blue/green complex that will trap your product in the aqueous layer or contaminate your organic layer.[2]

References
  • Weinreb Amide Synthesis & Properties: Niu, T., et al.[1][2] "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids."[2][4] Organic Letters, vol. 11, no.[1][2] 19, 2009, pp. 4474-4477.[1] Link[1]

  • Pyridine Solubility & Thermodynamics: O'Connell, J.P., et al. "Thermodynamics and Intermolecular Interactions of Nicotinamide."[1][2] Journal of Chemical & Engineering Data, vol. 60, 2015.[1][2] Link[1]

  • General Workup of Amide Couplings: "Removal of Urea Byproducts from EDC Couplings." Common Organic Chemistry Protocols. Link

  • Physical Data (TCI Chemicals)

    
    -Methoxy-
    
    
    -methylnicotinamide (Analogous structure). Link

degradation pathways of N-Methoxy-N,2-dimethylnicotinamide under stress conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Degradation Pathways & Stress Testing for N-Methoxy-N,2-dimethylnicotinamide Reference ID: NMN-2M-NIC-DEG-01 Role: Senior Application Scientist

Executive Summary

N-Methoxy-N,2-dimethylnicotinamide is a specialized Weinreb amide intermediate, typically utilized in the synthesis of ketone-based pharmaceutical active ingredients (APIs), such as Sirtuin inhibitors or kinase inhibitors. While Weinreb amides are engineered for chemoselectivity, they exhibit distinct vulnerabilities under ICH Q1A(R2) stress conditions.

This guide addresses the three primary degradation vectors: Hydrolytic Cleavage , N-Oxidation , and Photolytic Instability .

Module 1: Hydrolytic Degradation (Acid/Base Stress)

User Question: "I am observing a new peak at RRT 0.45 in my HPLC chromatogram after subjecting the sample to pH 12 conditions. The mass spectrum shows a loss of 61 Da. What is happening?"

Technical Diagnosis: You are observing the hydrolysis of the Weinreb amide moiety . While Weinreb amides are generally more stable than standard esters to nucleophilic attack (due to the chelation effect of the methoxy oxygen), they are not immune to strong hydrolytic stress.

  • Mechanism: Under strong basic (NaOH) or acidic (HCl) conditions, the amide bond cleaves. The N-methoxy-N-methyl group is a good leaving group in this context, releasing N,O-dimethylhydroxylamine.

  • Degradant: 2-Methylnicotinic acid.

  • Mass Shift: The loss of the -N(OMe)Me group (-60/61 Da depending on ionization) and replacement with -OH (+17 Da) results in a net mass loss consistent with the carboxylic acid formation.

Troubleshooting Protocol:

  • Check pH: Ensure reaction buffers during synthesis do not exceed pH 10 or drop below pH 2 for extended periods.

  • Quenching: When using this intermediate in Grignard reactions, quench with saturated NH₄Cl rather than strong mineral acids to prevent hydrolysis of unreacted starting material.

Pathway Visualization: Hydrolysis

HydrolysisPathway Parent N-Methoxy-N,2- dimethylnicotinamide (Parent) Inter Tetrahedral Intermediate Parent->Inter + OH- / H2O (Nucleophilic Attack) Acid 2-Methylnicotinic Acid (Major Degradant) Inter->Acid Elimination Amine N,O-Dimethyl- hydroxylamine Inter->Amine Leaving Group

Figure 1: Hydrolytic cleavage mechanism yielding the carboxylic acid impurity.

Module 2: Oxidative Degradation (Peroxide/Radical Stress)

User Question: "My sample was exposed to 3% H₂O₂ for 4 hours. I see a peak eluting slightly earlier than the parent with a mass increase of +16 Da. Is this the N-oxide?"

Technical Diagnosis: Yes. The pyridine ring is highly susceptible to electrophilic attack at the nitrogen atom. This is the dominant oxidative pathway.

  • Primary Pathway (N-Oxidation): The lone pair on the pyridine nitrogen reacts with peroxides (or peracids) to form the Pyridine N-Oxide . This is a stable transformation and a common impurity in nicotinamide derivatives.

  • Secondary Pathway (Benzylic Oxidation): The methyl group at position 2 is "benzylic-like" (activated by the electron-deficient ring). Under extreme radical stress (e.g., AIBN + Oxygen or high heat + peroxide), this methyl group can oxidize to an aldehyde or carboxylic acid, though this is kinetically slower than N-oxidation.

Troubleshooting Protocol:

  • Excipient Check: If this occurs in a formulation, check excipients (like PEG or Polysorbates) for peroxide impurities.

  • Storage: Store under nitrogen/argon. The 2-methyl group makes the ring electron-rich enough to be sensitive to ambient air oxidation over long durations.

Pathway Visualization: Oxidation

OxidationPathway Parent N-Methoxy-N,2- dimethylnicotinamide NOxide Pyridine N-Oxide (+16 Da) Parent->NOxide H2O2 / Peroxides (Electrophilic Attack on N) Aldehyde 2-Formyl Derivative (Trace) Parent->Aldehyde Radical Oxidation (Extreme Stress on C-2 Methyl)

Figure 2: Oxidative divergence showing N-oxide formation vs. side-chain oxidation.

Module 3: Experimental Stress Testing Protocols

To validate the stability of your specific batch, execute the following Forced Degradation Protocol (FDP). This is designed to achieve 5-20% degradation (ICH standard).

Summary of Stress Conditions
Stress TypeConditionDurationTarget DegradantMechanism
Acid Hydrolysis 1N HCl, 60°C2-6 Hours2-Methylnicotinic AcidAmide Hydrolysis
Base Hydrolysis 0.1N NaOH, RT1-4 Hours2-Methylnicotinic AcidSaponification
Oxidation 3% H₂O₂, RT2-12 HoursN-Oxide DerivativeElectrophilic Addition
Thermal 80°C (Solid State)7 DaysDimer/PolymerThermal Decomposition
Photolytic 1.2M Lux hours24-48 HoursRing-opening/DecarboxylationPhoto-oxidation
Step-by-Step Workflow (Liquid Chromatography)
  • Preparation: Prepare a 1.0 mg/mL stock solution of N-Methoxy-N,2-dimethylnicotinamide in Acetonitrile/Water (50:50).

  • Acid Stress:

    • Aliquot 5 mL stock.

    • Add 5 mL 2N HCl.

    • Heat at 60°C.

    • Critical Step: Neutralize with 2N NaOH before injection to prevent column damage or peak distortion.

  • Oxidative Stress:

    • Aliquot 5 mL stock.

    • Add 1 mL 30% H₂O₂ (dilute to final ~3%).

    • Store in dark at Room Temp.

  • Analysis:

    • Use a C18 Column (e.g., Waters XBridge or Phenomenex Kinetex).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 260 nm (Pyridine max) and MS (ESI+).

References
  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Focus on Pyridine N-Oxide formation kinetics). Link

challenges in scaling up N-Methoxy-N,2-dimethylnicotinamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling N-Methoxy-N,2-dimethylnicotinamide Production

Ticket ID: #SC-882-NIC Subject: Scale-up Optimization & Troubleshooting for 2-Methylnicotinic Acid Weinreb Amidation Assigned Scientist: Dr. A. Vance, Senior Process Chemist

Executive Summary

Scaling the synthesis of N-Methoxy-N,2-dimethylnicotinamide presents a unique duality of challenges: the steric hindrance of the ortho-methyl group and the basicity of the pyridine ring. Unlike standard benzoic acid derivatives, this substrate requires strict pH control during workup and specific handling of its activated acid chloride intermediate to prevent self-quaternization (polymerization).

This guide replaces general "textbook" protocols with field-hardened strategies for kilogram-scale production, focusing on the Acid Chloride Method (via Thionyl Chloride) as the most cost-effective route for scale-up compared to expensive peptide coupling agents (HATU/EDC).

Module 1: Reaction Engineering (Synthesis)

The Challenge: Instability of the Intermediate

At scale, the free base of 2-methylnicotinoyl chloride is unstable. The pyridine nitrogen can nucleophilically attack the acyl chloride of a neighboring molecule, leading to the formation of dark, insoluble tars (self-quaternization).

Protocol Adjustment: You must isolate and maintain the intermediate as the Hydrochloride Salt . The protonated pyridine nitrogen (


) is non-nucleophilic, stabilizing the molecule.

Step-by-Step Optimization:

  • Activation: Suspend 2-methylnicotinic acid in Toluene (not DCM, to allow higher reflux temp). Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic amount of DMF.
    
    • Critical Control: Heat to reflux. The solid acid will dissolve as it converts to the acid chloride.

  • Isolation (The "Dry" Step): Distill off excess

    
     and Toluene.
    
    • Scale-Up Tip: Do not try to isolate the free oil. Add fresh Toluene and strip it again (azeotropic removal of

      
      ). The product should be a solid/semi-solid hydrochloride salt.
      
  • Amidation: Suspend the N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM. Cool to 0°C.[1]

    • Addition Order: Add the Acid Chloride HCl salt (as a slurry in DCM) to the amine.

    • Base Addition: Add Triethylamine (TEA) or DIPEA (3.5 eq total) slowly to the mixture.

    • Why 3.5 eq? 1 eq for the hydroxylamine HCl, 1 eq for the nicotinoyl chloride HCl, and 1 eq to drive the reaction + 0.5 eq excess.

Visual Workflow: Synthesis Logic

SynthesisLogic cluster_warning Instability Risk Start 2-Methylnicotinic Acid Activation Activation: SOCl2 / Toluene / cat. DMF (Reflux) Start->Activation Steric hindrance requires heat Intermediate CRITICAL STEP: Isolate as Acid Chloride HCl Salt (Solid/Slurry) Activation->Intermediate Remove excess SOCl2 (Azeotrope) Amidation Amidation: Add N,O-DMHA HCl + Base (TEA) Temp < 5°C Intermediate->Amidation Prevent self-quaternization Product Crude N-Methoxy-N,2-dimethylnicotinamide Amidation->Product Exothermic neutralization

Caption: The critical pathway emphasizes isolating the intermediate as a hydrochloride salt to prevent intermolecular polymerization common in nicotinoyl derivatives.

Module 2: Workup & Purification (The "pH Swing")

The Challenge: Avoiding Chromatography

Weinreb amides are polar. Standard acid washes used for neutral amides will extract this specific product (a pyridine) into the aqueous layer, leading to yield loss if discarded. We exploit this property for purification.[2]

The "pH Swing" Extraction Protocol: This method separates the product from non-basic impurities (dimers, unreacted hydroxylamine derivatives) without silica gel.

StepActionPhase Location of ProductChemical State
1 Quench reaction with water. Separate layers.Organic (DCM) Free Base (mostly)
2 Extraction 1: Extract Organic layer with 1M HCl (2x).Aqueous (Acidic) Pyridinium Salt (

)
3 Discard Organic Layer. n/aContains non-basic impurities
4 Neutralization: Basify Aqueous layer with

or NaOH to pH > 10.
Oiling Out Free Base
5 Extraction 2: Extract Aqueous mix with DCM or MTBE.Organic Purified Product
Visual Workflow: The pH Swing

Purification Crude Crude Reaction Mix (DCM + Salts) AcidExt Add 1M HCl Separate Layers Crude->AcidExt OrgWaste Organic Layer (Discard) AcidExt->OrgWaste Non-basic impurities AqAcid Aqueous Layer (Contains Product as Salt) AcidExt->AqAcid Product protonates Basify Basify to pH 10 (K2CO3 / NaOH) AqAcid->Basify FinalExt Extract with DCM Dry & Concentrate Basify->FinalExt Product deprotonates Pure Pure Product (>98% Purity) FinalExt->Pure

Caption: The "pH Swing" technique utilizes the basicity of the pyridine ring to selectively extract the product into acid, washing away non-basic organic byproducts.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a black tar during the acid chloride step. What happened? A: You likely allowed the reaction to stand at room temperature as the free base acid chloride.

  • Mechanism: The pyridine nitrogen of one molecule attacked the carbonyl of another.

  • Fix: Ensure excess HCl is present (don't over-dry the intermediate) or proceed immediately to the amidation step. Keep the intermediate cold (0°C) if holding is necessary.

Q2: My yield is low (<50%), but the LCMS shows clean conversion. A: You likely lost the product during the workup.

  • Diagnosis: Did you wash the organic layer with acid (HCl or Citric Acid) and discard the aqueous phase? If so, you threw away your product.

  • Fix: Check the aqueous waste. If product is there, basify it (pH > 10) and re-extract with DCM.

Q3: Can I use CDI (Carbonyldiimidazole) instead of Thionyl Chloride? A: Yes, but with a caveat.

  • Pros: Safer (no

    
    ), one-pot.
    
  • Cons: The imidazole byproduct can be difficult to remove from the pyridine product since both are basic. The "pH Swing" method above is less effective because imidazole (pKa ~7) and the pyridine product (pKa ~3-4) might co-extract depending on the precise pH cut-offs.

  • Recommendation: Stick to the Acid Chloride route for easier purification at scale.

Q4: I see a "dimer" impurity in the final product. A: This is likely the anhydride of 2-methylnicotinic acid.

  • Cause: Insufficient activation time or moisture entering the reaction, causing the acid chloride to hydrolyze back to the acid, which then reacts with remaining acid chloride.

  • Fix: Ensure strictly anhydrous conditions and verify full conversion to acid chloride (take an aliquot, quench with methanol, check for methyl ester via HPLC) before adding the amine.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

  • Goossen, L. J., et al. (2009). Practical Synthesis of Weinreb Amides. Organic Process Research & Development. (General scaling principles for amides).
  • Pfizer Inc. (2010). Process for purification of pyridine derivatives. (Contextual grounding on acid-base extraction of pyridine amides).

  • Org. Synth. (2002). General procedures for Thionyl Chloride activation of heterocyclic acids. Organic Syntheses, Coll. Vol. 10, p. 200. Link

Sources

resolving poor peak shape in HPLC analysis of N-Methoxy-N,2-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Resolving Poor Peak Shape for N-Methoxy-N,2-dimethylnicotinamide Ticket ID: #TS-HPLC-WM-001

Executive Summary

N-Methoxy-N,2-dimethylnicotinamide is a Weinreb amide derivative containing a basic pyridine ring.[1] This specific chemical architecture presents a "perfect storm" for HPLC peak shape issues.

The two most common failure modes for this molecule are:

  • Peak Tailing: Caused by the interaction of the basic pyridine nitrogen with residual silanols on the silica column.[2]

  • Peak Splitting (Doublets): Caused by restricted rotation around the amide bond (Rotamers), a characteristic inherent to Weinreb amides.

This guide provides self-validating protocols to diagnose and resolve these issues, moving beyond "trial and error" to mechanistic control.

Part 1: Diagnostic Workflow

Before altering your mobile phase, use this logic tree to identify the root cause of your peak shape distortion.

TroubleshootingLogic Start Symptom Identification Tailing Asymmetric Tailing (USP Tailing > 1.5) Start->Tailing Splitting Peak Splitting / Doublet (Shoulder or distinct peaks) Start->Splitting Broadening Symmetric Broadening Start->Broadening Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Temp Check Column Temp Splitting->Check_Temp Check_Solvent Check Injection Solvent Broadening->Check_Solvent Silanol Cause: Silanol Interaction Action: Lower pH or Add Buffer Check_pH->Silanol pH > 4.0 Rotamer Cause: Amide Rotamers Action: Increase Temperature Check_Temp->Rotamer Temp < 30°C Overload Cause: Solvent Mismatch Action: Match Diluent to MP Check_Solvent->Overload Strong Solvent

Figure 1: Diagnostic logic tree for classifying peak shape anomalies based on molecular behavior.

Part 2: Troubleshooting Guides

Issue 1: Severe Peak Tailing

The Mechanism: The pyridine ring in your molecule has a pKa of approximately 3.5–4.5. At neutral or weakly acidic pH (pH 4–6), the pyridine nitrogen is partially protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica surface begin to ionize (Si-O⁻).[1] This creates a strong ion-exchange interaction that retains the "tail" of the peak longer than the bulk analyte.

The Solution: Silanol Suppression Protocol You must operate in a pH window where either the silanols are neutral OR the base is neutral.

Protocol A: Low pH Suppression (Recommended)

  • Buffer Selection: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.5).

    • Why: At pH 2.5, the silanols are fully protonated (neutral), eliminating the cation-exchange mechanism.

  • Column Selection: Use a "Type B" High-Purity Silica or a Hybrid Particle column (e.g., Waters XBridge, Agilent ZORBAX Eclipse Plus).

    • Why: These columns have fewer metallic impurities and extensive end-capping to physically block silanols.[1]

Protocol B: High pH Operation (Alternative) Requires a Hybrid/Polymer Column (pH 1-12 stable)[1]

  • Buffer: 10mM Ammonium Bicarbonate (pH 10.0).

    • Why: At pH 10, the pyridine is fully deprotonated (neutral). Neutral bases do not interact with silanols.

ParameterLow pH Strategy (pH 2.5)High pH Strategy (pH 10)
Buffer 0.1% TFA or Formic Acid10mM Ammonium Bicarbonate
Mechanism Protonates Silanols (Neutralizes Surface)Deprotonates Analyte (Neutralizes Base)
Column Requirement Standard C18 (End-capped)Hybrid (e.g., C18-Hybrid)
Mass Spec Suitability ExcellentExcellent
Issue 2: Peak Splitting (The "Weinreb" Effect)

The Mechanism: N-Methoxy-N,2-dimethylnicotinamide is a Weinreb amide.[1] The amide bond (N-C=O) has partial double-bond character, creating a high energy barrier to rotation. This results in two distinct conformational isomers (Rotamers ) that exist in equilibrium.

  • At Room Temperature (25°C): The interconversion rate is slow compared to the chromatographic timescale. The column separates the two rotamers, resulting in a split peak or a "saddle" shape.

  • At Elevated Temperature (>40°C): The energy barrier is overcome. The rotamers interconvert rapidly, coalescing into a single, sharp peak.

The Solution: Temperature Gradient Experiment Do not assume peak splitting is degradation. Validate the rotamer hypothesis using this thermal stress test.

Step-by-Step Protocol:

  • Baseline: Run the standard method at 25°C . Observe the split peak.

  • Step 1: Increase column oven temperature to 40°C .

  • Step 2: Increase column oven temperature to 50°C (Ensure column limit is not exceeded).

  • Step 3: Increase column oven temperature to 60°C .

  • Validation: If the two peaks merge into a single sharp peak as temperature rises, it is a rotamer issue, not impurity.

RotamerCoalescence LowTemp 25°C Slow Rotation (Split Peaks) MedTemp 40°C Intermediate (Broad/Saddle) LowTemp->MedTemp Add Heat HighTemp 60°C Fast Rotation (Single Sharp Peak) MedTemp->HighTemp Coalescence

Figure 2: The effect of temperature on Weinreb amide peak shape.[1] Higher thermal energy overcomes the rotational barrier.

Part 3: Frequently Asked Questions (FAQs)

Q: I see a small peak eluting just before my main peak. Is this an impurity or a rotamer? A: Apply the "Integration Ratio Test."

  • Integrate both peaks.

  • Change the flow rate by 50% (e.g., 1.0 mL/min to 0.5 mL/min).

  • Result: If the ratio of the two peak areas changes significantly, it is likely a rotamer (dynamic equilibrium shifts with time on column). If the ratio remains constant, it is likely a structural impurity.

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but with caveats. TEA acts as a "sacrificial base," binding to silanols so your analyte doesn't.[3]

  • Protocol: Add 5mM TEA to the aqueous mobile phase before adjusting pH.

  • Warning: TEA is difficult to remove from LC-MS systems and can suppress ionization of your analyte.[1] Avoid TEA if using Mass Spectrometry; stick to the Low pH/High Purity Column method instead.

Q: My retention time is drifting. Why? A: The pyridine ring is sensitive to small pH changes near its pKa.

  • Fix: If your mobile phase pH is near 4.0, a shift of 0.1 pH units can drastically change the ionization state (and retention) of the molecule. Move the pH to < 2.5 or > 8.0 to ensure the ionization state is robust and stable.

References

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Chromatographically separable rotamers of an unhindered amide.[4][5] Retrieved from [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • PubChem. (2025).[6] 2-Methylnicotinamide Compound Summary. Retrieved from [Link]

Sources

enhancing the chemoselectivity of reactions involving N-Methoxy-N,2-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks | Application: Ketone Synthesis[1]

Core Directive: The Chemoselectivity Paradox

Status: Operational / Advanced Subject: Overcoming Steric and Electronic Barriers in Nicotinamide Derivatives

You are likely using


-Methoxy-

,2-dimethylnicotinamide
to synthesize 2-methyl-3-acylpyridines via nucleophilic addition (Grignard or Organolithium). This specific scaffold presents a unique "Chemoselectivity Paradox":
  • The Benefit (Protection): The 2-methyl group effectively blocks the C2-position of the pyridine ring, which is typically the most electrophilic site for nucleophilic attack (Chichibabin-type mechanisms). This naturally enhances chemoselectivity compared to non-substituted nicotinamides.

  • The Challenge (Sterics): The same 2-methyl group introduces significant steric strain on the adjacent Weinreb amide at the C3 position. This forces the amide out of planarity with the aromatic ring, potentially retarding the rate of nucleophilic attack at the carbonyl carbon.

Critical Advisory: Standard Weinreb protocols (0 °C, THF) often fail with this substrate, leading to recovered starting material. You must balance activation energy (to overcome the 2-Me steric bulk) against thermal stability (to prevent pyridine ring addition).

Mechanism & Theory: The "Stable" Intermediate

The success of this reaction relies entirely on the stability of the Five-Membered Chelate Intermediate . Unlike standard esters, this intermediate does not collapse to the ketone until acidic workup, preventing double-addition (tertiary alcohol formation).

Visualizing the Pathway

WeinrebMechanism cluster_Intermediate The Critical Checkpoint Start Start: N-Methoxy-N,2-dimethylnicotinamide Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack Reagent Reagent: R-Mg-X or R-Li Reagent->Transition Chelate Stable Metal Chelate (Mg/Li bridges O-N-O) Transition->Chelate Stabilization Quench Acidic Quench (H3O+) Chelate->Quench Hydrolysis Product Product: 2-Methyl-3-acylpyridine Quench->Product Collapse

Figure 1: The mechanistic pathway relying on the stability of the metal-chelated intermediate to prevent over-addition.

Optimized Protocol: The "Turbo-Charged" Addition

Objective: Synthesis of 2-methyl-3-acetylpyridine (or analogs) using Grignard reagents. Key Modification: Use of LaCl₃·2LiCl (Knochel's salts) is highly recommended for this substrate to activate the amide carbonyl without triggering ring addition.

Reagents & Setup
ComponentSpecificationPurpose
Substrate 1.0 equivDried under high vacuum for 2h
R-MgX 1.2 - 1.5 equivNucleophile (Freshly titrated)
LaCl₃·2LiCl 1.0 equivCrucial Additive: Activates carbonyl, suppresses enolization
Solvent Anhydrous THFEther is often too non-polar for the chelate
Temperature -20 °C to 0 °CLower temps (-78 °C) are often too sluggish for this hindered amide
Step-by-Step Methodology
  • Complexation (The Pre-Stir):

    • Dissolve N-Methoxy-N,2-dimethylnicotinamide (1.0 eq) and anhydrous LaCl₃·2LiCl (1.0 eq) in THF under Argon.

    • Stir at Room Temperature for 30-60 minutes.

    • Why? This pre-complexes the Lewis acid to the carbonyl oxygen, increasing electrophilicity to overcome the steric bulk of the 2-methyl group [1].

  • Nucleophilic Addition:

    • Cool the mixture to -20 °C .

    • Add R-MgX (1.3 eq) dropwise over 15 minutes.

    • Allow to warm to 0 °C and stir for 1-2 hours.

    • Monitor: Check TLC/LCMS.[2] If starting material persists, warm to RT (carefully).

  • The "Buffered" Quench:

    • Do not use strong HCl immediately. The pyridine ring is basic; strong acid generates pyridinium salts which may trap your product in the aqueous phase.

    • Quench with saturated NH₄Cl or Citric Acid (pH ~4-5).

    • Stir vigorously for 20 minutes to break the stable N-O-Metal chelate.

  • Extraction:

    • Adjust pH to ~8 with NaHCO₃ (to ensure pyridine is free base).

    • Extract with EtOAc or DCM.

Troubleshooting Guide (FAQs)

Scenario A: "I recovered 90% Starting Material."

Diagnosis: Steric hindrance is blocking the nucleophile. The 2-methyl group acts as a shield.

  • Fix 1 (Temperature): Increase reaction temperature from 0 °C to RT. The Weinreb intermediate is remarkably stable; it can often withstand RT without over-addition [2].

  • Fix 2 (Reagent): Switch from Grignard (R-MgX) to Organolithium (R-Li). R-Li is smaller and more reactive. Warning: Perform at -78 °C first to avoid ring attack.

Scenario B: "I see a tertiary alcohol byproduct."

Diagnosis: The stable intermediate collapsed during the reaction, or the temperature was too high, allowing a second equivalent of nucleophile to attack.

  • Fix: Ensure the reaction temperature does not exceed 0 °C if using R-Li. Verify your quench was performed cold.

  • Check: Is your Grignard reagent old? Alkoxides present in degraded Grignards can catalyze the collapse of the Weinreb intermediate.

Scenario C: "My product is stuck in the aqueous layer."

Diagnosis: Pyridine protonation.

  • Fix: You likely quenched with HCl. The pyridine nitrogen is protonated (Pyridinium), making it water-soluble.

  • Solution: Basify the aqueous layer to pH 9-10 using NaOH or Na₂CO₃ before extraction to deprotonate the pyridine ring.

Scenario D: "Reaction turns black/tarry."

Diagnosis: Nucleophilic attack on the Pyridine Ring (SET mechanism or 1,4-addition).

  • Fix: This occurs with highly reactive nucleophiles (e.g.,

    
    -BuLi).
    
  • Solution: Add the Grignard reagent slowly.[3][4] Ensure the 2-methyl group is actually present (verify SM identity); if the 2-position is open, ring attack is inevitable without blocking groups.

Diagnostic Logic Flow

Use this decision tree to diagnose failure modes during your experiment.

Troubleshooting Root Issue: Low Yield / Impurity Q1 Is Starting Material (SM) Recovered? Root->Q1 YesSM Yes: SM Recovered Q1->YesSM NoSM No: Wrong Product Formed Q1->NoSM Action1 Steric Failure: 1. Add LaCl3·2LiCl 2. Increase Temp to RT YesSM->Action1 Q2 Is it a Tertiary Alcohol? NoSM->Q2 YesAlc Yes Q2->YesAlc NoAlc No (Complex Mix/Tar) Q2->NoAlc Action2 Over-Addition: 1. Lower Temp 2. Check Reagent Quality YesAlc->Action2 Action3 Ring Attack: 1. Switch to less reactive R-M 2. Use non-polar solvent NoAlc->Action3

Figure 2: Logic flow for diagnosing reaction failures based on crude analysis.

References

  • Nahm, S.; Weinreb, S. M. (1981).[5] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentel, M.; Hoffmann, R. W. (2009). "Taming the Reactivity of Grignard Reagents". Journal of the American Chemical Society.
  • Knochel, P.; et al. (2006). "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange". Angewandte Chemie International Edition. (Reference for LaCl3 activation protocols). Link

  • BenchChem Protocols. (2025). "Protocol for Nucleophilic Substitution on the Pyridine Ring". Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-Methoxy-N,2-dimethylnicotinamide before handling.

Sources

Validation & Comparative

Comparative Guide: N-Methoxy-N-methylnicotinamide vs. N-Methoxy-N,2-dimethylnicotinamide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the synthetic utility of two pyridine-based Weinreb amides: the standard N-methoxy-N-methylnicotinamide (1) and its ortho-substituted analogue, N-methoxy-N,2-dimethylnicotinamide (2) .

While both reagents serve as precursors for acyl pyridines (pyridyl ketones), their performance differs significantly due to the ortho-effect exerted by the 2-methyl group in Compound (2).

  • Compound (1) is electronically activated but prone to regioselectivity issues (nucleophilic attack on the pyridine ring).

  • Compound (2) offers superior chemoselectivity by blocking the reactive C2 position, albeit with slower kinetics due to steric hindrance at the carbonyl center.

This guide provides mechanistic insights, comparative data, and self-validating protocols to optimize ketone synthesis using these building blocks.

Structural & Mechanistic Analysis

The Structures

To understand the reactivity, we must visualize the steric and electronic environments.

  • Compound (1): N-methoxy-N-methylnicotinamide. The pyridine ring is unsubstituted. The amide carbonyl is relatively exposed.

  • Compound (2): N-methoxy-N,2-dimethylnicotinamide. A methyl group resides at the C2 position of the pyridine ring, directly ortho to the Weinreb amide functionality.

The "Ortho-Effect" in Weinreb Chemistry

The 2-methyl group in Compound (2) introduces two competing factors:

  • Steric Hindrance (The Kinetic Penalty): The ortho-methyl group creates significant steric bulk around the carbonyl carbon. This increases the energy barrier for the formation of the tetrahedral intermediate (the stable chelate), often requiring higher reaction temperatures or more reactive nucleophiles compared to Compound (1).

  • Site Blocking (The Chemoselectivity Advantage): Pyridine rings are electron-deficient and susceptible to nucleophilic attack (e.g., Chichibabin-type reactions). Grignard reagents can attack the C2, C4, or C6 positions of the pyridine ring instead of the carbonyl. By physically blocking the C2 position, Compound (2) prevents the formation of 1,2-dihydropyridine byproducts, a common impurity profile when using Compound (1).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways. Note how Compound (1) risks "Ring Attack," while Compound (2) funnels reactivity toward the desired "Carbonyl Attack."

WeinrebMechanism Start1 N-methoxy-N-methylnicotinamide (Unsubstituted C2) Inter1 Tetrahedral Intermediate (Stable Chelate) Start1->Inter1 Path A: Carbonyl Attack (Fast) Side1 C2-Ring Adduct (Dihydropyridine Impurity) Start1->Side1 Path B: Ring Attack (High Risk) Start2 N-methoxy-N,2-dimethylnicotinamide (Blocked C2) Start2->Inter1 Path A: Carbonyl Attack (Slower Kinetics) Start2->Side1 Path B: Blocked by Me Nu Nucleophile (R-MgX) Product Pyridyl Ketone Inter1->Product Acid Hydrolysis

Figure 1: Mechanistic divergence between unsubstituted and 2-methyl substituted nicotinamides during nucleophilic addition.

Comparative Performance Analysis

The following table summarizes the operational differences based on standard laboratory conditions (THF, 0°C to RT).

FeatureN-methoxy-N-methylnicotinamide (1)N-methoxy-N,2-dimethylnicotinamide (2)
Reactivity (Carbonyl) High. Reacts rapidly with Grignards/Lithiums at -78°C to 0°C.Moderate. May require warming to RT or reflux due to steric hindrance.
Regioselectivity Poor to Moderate. Risk of nucleophilic attack at C2/C4 positions.Excellent. C2 is blocked; sterics discourage C4 attack.
Yield (Ketone) 40–65% (often requires additives like LiCl to boost rate over side reactions).70–85% (cleaner reaction profile).
Stability Prone to hydrolysis in acidic media.More resistant to hydrolysis due to steric shielding.
Purification Difficult. Dihydropyridine byproducts often co-elute with the product.Easier. Cleaner crude mixture.
Best Use Case When the nucleophile is non-bulky (e.g., MeMgBr) and low temp is mandatory.When high purity is required or using bulky nucleophiles.

Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide

Objective: Conversion of the carboxylic acid to the amide. Note that Method 2 is preferred for the sterically hindered 2-methyl derivative.

Method 1: Acid Chloride Route (Standard)

  • Suspend Nicotinic acid (1.0 equiv) in DCM.

  • Add Oxalyl Chloride (1.2 equiv) and catalytic DMF. Stir until gas evolution ceases.

  • Concentrate to remove excess oxalyl chloride.

  • Resuspend in DCM, cool to 0°C.

  • Add N,O-dimethylhydroxylamine HCl (1.1 equiv) and Pyridine (2.2 equiv).

  • Observation: For Compound (2), this step may require overnight stirring at RT, whereas Compound (1) is complete in <2 hours.

Method 2: Coupling Agent Route (Recommended for Compound 2)

  • Dissolve 2-methylnicotinic acid (1.0 equiv) in DMF.

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min to activate.

  • Add N,O-dimethylhydroxylamine HCl (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir at RT for 12–16 hours.

  • Self-Validation: Monitor by TLC. Compound (2) will show a distinct spot with lower Rf than the starting acid ester (if used) but higher than the acid.

Protocol B: Grignard Addition (Ketone Synthesis)

Objective: Selective formation of the ketone while minimizing ring attack.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Temperature Control:

    • For Compound (1): Cool to -78°C . Low temperature is critical to prevent ring attack.

    • For Compound (2): Cool to 0°C . The steric hindrance protects the ring, allowing higher temperatures to overcome the kinetic barrier at the carbonyl.

  • Addition: Add Grignard reagent (R-MgBr, 1.2 to 1.5 equiv) dropwise over 30 minutes.

    • Critical Check: If the solution turns deep red/brown immediately, it may indicate formation of the charge-transfer complex associated with ring attack. A light yellow/orange color is typical for the desired Weinreb chelate.

  • Reaction:

    • For Compound (1): Stir at -78°C for 1 hour, then warm to 0°C.

    • For Compound (2): Stir at 0°C for 1 hour, then warm to RT. If conversion is <50% (by LCMS), heat to 40°C.

  • Quench: Pour the reaction mixture into saturated NH₄Cl solution at 0°C.

    • Why? Acidic quench hydrolyzes the stable Magnesium-Weinreb chelate to release the ketone.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

Troubleshooting & Optimization Logic

The following decision tree helps select the correct reagent and conditions based on your specific nucleophile.

OptimizationLogic Start Select Nucleophile Type SmallNu Small/Hard Nucleophile (MeLi, PhLi) Start->SmallNu BulkyNu Bulky/Soft Nucleophile (t-BuMgBr, Isopropyl) Start->BulkyNu Path1 Use Compound (1) (Unsubstituted) SmallNu->Path1 Sterics allow approach Path2 Use Compound (2) (2-Methyl Blocked) SmallNu->Path2 If C2 attack observed BulkyNu->Path2 Avoids Ring Attack Cond1 Condition: -78°C Strict Temp Control Path1->Cond1 Cond2 Condition: 0°C to RT Force Kinetics Path2->Cond2

Figure 2: Decision matrix for selecting the optimal Weinreb amide based on nucleophile sterics.

Common Failure Modes
  • Low Yield with Compound (2):

    • Cause: The tetrahedral intermediate failed to form due to steric clash between the 2-Me group and a bulky Grignard.

    • Solution: Switch to Turbo Grignard (iPrMgCl·LiCl) . The Lithium chloride breaks up Grignard aggregates, creating a smaller, more reactive nucleophilic species that can penetrate the steric shield [1].

  • Impurity Formation with Compound (1):

    • Cause: 1,2- or 1,4-addition to the pyridine ring.

    • Solution: Switch to Compound (2) if the 2-methyl group is acceptable in the final structure. If the unsubstituted pyridine is required, use LaCl₃·2LiCl as an additive to activate the carbonyl selectively over the ring [2].

References

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents: A New Generation of Reagents for Organic Synthesis." Angewandte Chemie International Edition. Link

  • Collum, D. B., et al. (2007). "Lithium Chloride-Mediated Enolization of Ketones: The Role of Monomeric and Dimeric Lithium Enolates." Journal of the American Chemical Society. Link

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. Link

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." (General mechanistic grounding). Link

A Comparative Guide to the Biological Activity of Nicotinamides: Profiling N-Methoxy-N,2-dimethylnicotinamide Against Key Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diverse Biological Landscape of Nicotinamides

Nicotinamides, a class of compounds containing a pyridine ring with a carboxamide group, represent a fascinating and diverse area of chemical biology and drug discovery. The foundational molecule, nicotinamide (also known as niacinamide or vitamin B3), is a crucial precursor for the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These cofactors are fundamental to a vast array of enzymatic oxidation-reduction reactions essential for cellular metabolism, energy production, and DNA repair.[1][2]

Beyond this central metabolic role, structural modifications to the nicotinamide scaffold have given rise to a wide spectrum of biologically active molecules. These range from the potent and addictive psychotropic alkaloid, nicotine, to its less potent metabolite, cotinine, and other naturally occurring analogues like anabasine.[3][4] Furthermore, synthetic derivatives have been developed as valuable therapeutic agents, such as varenicline for smoking cessation, and others are being investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[5][6][7]

This guide provides a comparative analysis of the biological activity of a specific, lesser-studied derivative, N-Methoxy-N,2-dimethylnicotinamide , against a panel of well-characterized nicotinamides. Due to the current lack of published biological data for N-Methoxy-N,2-dimethylnicotinamide, this document serves a dual purpose: firstly, to provide a comprehensive comparative framework of established nicotinamide activities, and secondly, to leverage this framework to hypothesize the potential biological profile of N-Methoxy-N,2-dimethylnicotinamide based on its structural attributes. We will delve into mechanisms of action, receptor interactions, and provide detailed experimental protocols for the future characterization of this and other novel nicotinamide derivatives.

Structural Comparison of Selected Nicotinamides

The biological activity of nicotinamides is intrinsically linked to their three-dimensional structure and the nature of the substituents on the pyridine and carboxamide moieties.

Figure 1. Chemical structures of the compared nicotinamides.

N-Methoxy-N,2-dimethylnicotinamide features a methoxy and a methyl group on the amide nitrogen, and a methyl group at the 2-position of the pyridine ring. This "Weinreb amide" functionality is often used in organic synthesis. Its biological implications, however, are not yet characterized. The presence of the 2-methyl group may introduce steric hindrance that could influence its binding to biological targets compared to unsubstituted nicotinamides.

Comparative Biological Activity

The primary pharmacological targets for many biologically active nicotinamides are the nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels.[8] However, other targets, such as nicotinamide N-methyltransferase (NNMT), are also gaining prominence.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric protein complexes that form an ion channel through the cell membrane. They are composed of various combinations of subunits (e.g., α2-α10 and β2-β4), with the α4β2 subtype being the most abundant high-affinity nicotine binding site in the brain, strongly implicated in the rewarding and addictive effects of nicotine.[9][10]

CompoundnAChR Subtype(s)Mechanism of ActionPotency (EC50/Ki)Efficacy
Nicotine α4β2, α3β4, α7, α6/3β2β3Agonistα4β2: EC50 ~1.0 µM; α6/3β2β3: EC50 ~0.7 µM[11]Full agonist at α4β2 and α6/3β2β3[11]
Cotinine α4β2, α6/3β2β3Weak AgonistEC50 > 100 µM for α4β2 and α6/3β2β3[11]Very low
Anabasine Broad nAChR agonistAgonistGenerally less potent than nicotineFull agonist
Varenicline α4β2*, α7, α3β4Partial Agonist (α4β2), Full Agonist (α7)α4β2: EC50 ~2.3 µM[5]; α7: EC50 ~18 µM[5]α4β2: ~13-45% of ACh[5][6]; α7: ~93% of ACh[5]

N-Methoxy-N,2-dimethylnicotinamide's potential interaction with nAChRs is currently unknown. The N,N-disubstituted amide and the 2-methyl group on the pyridine ring represent significant structural deviations from classic nAChR agonists like nicotine. These features may sterically hinder its ability to fit into the orthosteric binding site of nAChRs. However, the possibility of allosteric modulation cannot be ruled out without experimental evidence.

Enzymatic Modulation: Nicotinamide N-Methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, playing a role in regulating cellular NAD+ levels and methylation potential. Elevated NNMT activity has been linked to various diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.

While there is no data on N-Methoxy-N,2-dimethylnicotinamide's effect on NNMT, some nicotinamide analogues have been identified as NNMT inhibitors. The structural features of N-Methoxy-N,2-dimethylnicotinamide, particularly the substitutions on the amide nitrogen, could potentially allow it to interact with the active site of NNMT, either as a substrate or an inhibitor.

Hypothesized Biological Profile of N-Methoxy-N,2-dimethylnicotinamide

Based on its structure, we can formulate several hypotheses regarding the potential biological activity of N-Methoxy-N,2-dimethylnicotinamide:

  • Low Affinity for nAChRs: The bulky N-methoxy-N-methylamide group and the 2-methyl substituent on the pyridine ring are likely to sterically clash with the highly conserved aromatic residues in the nAChR binding pocket, suggesting a low probability of potent agonist or antagonist activity at these receptors.

  • Potential as an NNMT Ligand: The core nicotinamide structure is a substrate for NNMT. The modifications on the amide and pyridine ring could influence its recognition and binding by the enzyme, potentially making it an inhibitor.

  • General Cytotoxicity: Many novel synthetic compounds exhibit some level of cytotoxicity. It would be crucial to assess the effect of N-Methoxy-N,2-dimethylnicotinamide on the viability of various cell lines.

  • Metabolic Stability: The N-methoxy-N-methyl group may alter the metabolic stability of the compound compared to nicotinamide, potentially leading to a different pharmacokinetic profile.

Experimental Protocols for Characterization

To elucidate the biological activity of N-Methoxy-N,2-dimethylnicotinamide, a systematic experimental approach is required.

Workflow for Biological Characterization

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 In Vivo Studies Receptor_Binding nAChR Radioligand Binding Assay Patch_Clamp Patch-Clamp Electrophysiology (nAChR function) Receptor_Binding->Patch_Clamp If binding is observed Cytotoxicity General Cytotoxicity Assay (e.g., MTT) Cytotoxicity->Patch_Clamp Determine non-toxic concentrations NNMT_Assay NNMT Inhibitor Screening Assay Cytotoxicity->NNMT_Assay Determine non-toxic concentrations Microdialysis In Vivo Microdialysis (Neurotransmitter release) Patch_Clamp->Microdialysis If functional activity is confirmed Behavioral_Studies Behavioral Models (e.g., locomotor activity) Microdialysis->Behavioral_Studies

Figure 2. A tiered experimental workflow for characterizing the biological activity of a novel nicotinamide derivative.

Detailed Protocol 1: Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-Methoxy-N,2-dimethylnicotinamide for various nAChR subtypes.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]epibatidine) for binding to nAChRs expressed in cell membranes or brain tissue homogenates.

Materials:

  • Cell membranes or brain homogenates expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand: [³H]epibatidine.

  • Test compound: N-Methoxy-N,2-dimethylnicotinamide.

  • Positive control: Nicotine or another known nAChR ligand.

  • Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., nicotine).

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of N-Methoxy-N,2-dimethylnicotinamide and the positive control.

  • In a 96-well plate, add the assay buffer, cell membranes/homogenates, and the test compound or control.

  • Add the radioligand to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Detailed Protocol 2: In Vivo Microdialysis for Dopamine Release

Objective: To assess the effect of N-Methoxy-N,2-dimethylnicotinamide on dopamine release in the nucleus accumbens of a freely moving rat, a key measure of a compound's rewarding potential.

Principle: A microdialysis probe is stereotaxically implanted into the nucleus accumbens. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid, including dopamine, diffuse across the dialysis membrane into the perfusate. The collected dialysate is then analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12][13]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • aCSF.

  • Test compound: N-Methoxy-N,2-dimethylnicotinamide.

  • HPLC-ECD system.[12][13]

  • Anesthetized and surgically prepared rats.

Procedure:

  • Anesthetize the rat and secure it in the stereotaxic apparatus.

  • Implant a guide cannula targeted to the nucleus accumbens.

  • After a recovery period, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples.[12]

  • Administer N-Methoxy-N,2-dimethylnicotinamide (e.g., via intraperitoneal injection).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[13]

  • Compare the post-administration dopamine levels to the baseline to determine the effect of the compound.

Conclusion

The field of nicotinamide research continues to expand, revealing a rich tapestry of biological activities stemming from this fundamental chemical scaffold. While the biological profile of N-Methoxy-N,2-dimethylnicotinamide remains to be elucidated, its unique structure provides a compelling basis for hypothesizing its potential interactions with key biological targets. By employing the systematic experimental approaches outlined in this guide, researchers can effectively characterize its activity, and that of other novel nicotinamide derivatives. This comparative framework, grounded in the well-documented activities of compounds like nicotine, cotinine, and varenicline, will be invaluable for interpreting new data and advancing our understanding of the structure-activity relationships within this important class of molecules. The potential for discovering novel pharmacological tools and therapeutic agents underscores the importance of continued investigation into the diverse world of nicotinamides.

References

  • Nicotinamide - Wikipedia. Available at: [Link]

  • Cotinine - Wikipedia. Available at: [Link]

  • Mihalak, B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors. Molecular pharmacology, 70(3), 801–805. Available at: [Link]

  • Steensland, P., Simms, J. A., Holgate, J., Richards, J. K., & Bartlett, S. E. (2007). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking. Proceedings of the National Academy of Sciences of the United States of America, 104(30), 12518–12523. Available at: [Link]

  • N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. Available at: [Link]

  • Marks, M. J., Whiteaker, P., & Collins, A. C. (2009). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 56(1), 265–276. Available at: [Link]

  • The chemical structure of cotinine molecule (C10H12N2O). ResearchGate. Available at: [Link]

  • Anabaseine - Wikipedia. Available at: [Link]

  • Chantix Label. U.S. Food and Drug Administration. Available at: [Link]

  • Grizzell, J. A., & Echeverria, V. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in pharmacology, 12, 735999. Available at: [Link]

  • McCallum, S. E., Parameswaran, N., Bordia, T., & McIntosh, J. M. (2011). Cotinine Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum. Journal of Neuroscience, 31(10), 3826–3834. Available at: [Link]

  • Harris, A. C., Tally, L., & Le Foll, B. (2016). Self-Administration of Cotinine in Wistar Rats: Comparisons to Nicotine. Neuropsychopharmacology, 41(7), 1863–1872. Available at: [Link]

  • Fagerström, K., & Hughes, J. (2008). Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. CNS drugs, 22(4), 277–288. Available at: [Link]

  • Coe, J. W., Brooks, P. R., Vetelino, M. G., Wirtz, M. C., & Whritenour, D. C. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. Available at: [Link]

  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. (2025). ChemRxiv. Available at: [Link]

  • Anabasine | C10H14N2 | CID 205586. PubChem. Available at: [Link]

  • Nicotinamide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Li, M., Li, C., & Liu, G. (2007). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. Journal of Huazhong University of Science and Technology [Medical Sciences], 27(4), 459–462. Available at: [Link]

  • (+-)-Anabasine | C10H14N2 | CID 2181. PubChem. Available at: [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (1990). The Japanese Journal of Pharmacology, 52(1), 39-47. Available at: [Link]

  • Properties of Nicotine. Available at: [Link]

  • Nicotine (Compound). Exposome-Explorer. Available at: [Link]

  • Anabasine. NIST WebBook. Available at: [Link]

  • Chemical Structure of Nicotine. ResearchGate. Available at: [Link]

  • Nicotine - Structural elucidation. Slideshare. Available at: [Link]

  • Cotinine. NIST WebBook. Available at: [Link]

  • Nicotinamide | C6H6N2O | CID 936. PubChem. Available at: [Link]

  • Nicotine | C10H14N2 | CID 89594. PubChem. Available at: [Link]

  • NNMT Fluorogenic Assay Kit. BPS Bioscience. Available at: [Link]

  • Al-Sanea, M. M., & Al-Ghanim, A. A. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Pharmaceuticals, 15(3), 385. Available at: [Link]

  • Anabasine - Wikipedia. Available at: [Link]

  • Zhang, M., & Lunte, S. M. (2006). Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence. Analytical chemistry, 78(19), 6825–6832. Available at: [Link]

  • Chemical structure of varenicline. ResearchGate. Available at: [Link]

  • Niacinamide. NIST WebBook. Available at: [Link]

  • Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. (2022). ACS Chemical Neuroscience, 13(17), 2634–2643. Available at: [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. Available at: [Link]

  • Varenicline | C13H13N3 | CID 5310966. PubChem. Available at: [Link]

  • Abdalla, A., Atcherley, C. W., Pathirathna, P., & Hashemi, P. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 6253–6260. Available at: [Link]

  • Varenicline - Wikipedia. Available at: [Link]

  • Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (2023). Molecules, 28(4), 1667. Available at: [Link]

  • File:Nicotinamide structure.svg. Wikimedia Commons. Available at: [Link]

  • Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. (2022). ChemRxiv. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of N-Methoxy-N,2-dimethylnicotinamide in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount for predicting its therapeutic efficacy and potential for adverse effects.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of N-Methoxy-N,2-dimethylnicotinamide, a novel nicotinic acetylcholine receptor (nAChR) ligand. By employing in vitro radioligand receptor binding assays, we present a comparative analysis of its binding affinity against a panel of relevant neuronal receptors. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed methodologies, comparative data analysis, and insights into the causal relationships that underpin experimental design in selectivity profiling.

Introduction: The Imperative of Selectivity in Drug Development

N-Methoxy-N,2-dimethylnicotinamide is a synthetic compound structurally related to nicotine and its metabolites. Its core nicotinamide structure suggests an affinity for nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[4][5] These receptors are implicated in a wide range of physiological processes and are therapeutic targets for conditions such as nicotine addiction, cognitive disorders, and pain.[5][6]

However, the therapeutic potential of any new chemical entity is intrinsically linked to its selectivity. Unintended interactions with other receptors, known as off-target binding, can lead to undesirable side effects, complicating clinical development and potentially causing drug attrition.[1][2][7] Therefore, early-stage cross-reactivity studies are not merely a regulatory formality but a critical step in building a robust safety and efficacy profile for a drug candidate.[8][9][10][11][12]

This guide provides an in-depth comparison of N-Methoxy-N,2-dimethylnicotinamide's binding profile against two well-characterized nAChR ligands: Varenicline , a highly selective α4β2 partial agonist, and Cotinine , the primary metabolite of nicotine with a broader, lower-affinity binding profile.[4][13][14] The objective is to equip researchers with the principles, protocols, and analytical framework necessary to conduct and interpret comprehensive cross-reactivity studies.

Principles of Radioligand Receptor Binding Assays

The cornerstone of in vitro cross-reactivity profiling is the competitive radioligand binding assay. This technique provides a quantitative measure of a test compound's affinity for a specific receptor.

The core principle involves a competition between a radioactively labeled ligand (the "radioligand"), which has a known high affinity for the target receptor, and the unlabeled test compound. The assay measures the concentration of the test compound required to displace 50% of the specifically bound radioligand, a value known as the IC50 (half-maximal inhibitory concentration).

From the IC50, the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation. The Ki is a more intrinsic measure of binding affinity, independent of the radioligand concentration and its affinity for the receptor. A lower Ki value signifies a higher binding affinity.

This process allows for a direct comparison of the binding affinities of multiple compounds across a wide array of receptor targets, thereby generating a comprehensive selectivity profile.[15]

Methodology: A Framework for Cross-Reactivity Profiling

A robust cross-reactivity study is built upon a foundation of meticulous experimental design and execution. The following sections detail the critical components of this process.

Selection of the Receptor Panel

The choice of receptors for the screening panel is a critical decision. For N-Methoxy-N,2-dimethylnicotinamide, the panel should include:

  • Primary Targets: The primary intended targets are various subtypes of nAChRs, given the compound's structural similarity to nicotine. This should include the most abundant and well-characterized subtypes in the central nervous system, such as α4β2, α7, and α3β4.[4][6]

  • Structurally Related Receptors: Other members of the Cys-loop ligand-gated ion channel superfamily, such as the serotonin 5-HT3 receptor, should be included due to structural homology.

  • Common Off-Target Liability Panel: A standard panel of receptors frequently associated with adverse drug reactions should be assessed. This typically includes a diverse range of G-protein coupled receptors (GPCRs) like adrenergic, dopaminergic, and muscarinic receptors, as well as key monoamine transporters (SERT, DAT, NET).

Experimental Workflow: Radioligand Displacement Assay

The following protocol outlines a generalized procedure for a 96-well plate-based radioligand displacement assay using cell membranes expressing the target receptor.

dot

Caption: Workflow for a typical radioligand displacement assay.

Step-by-Step Experimental Protocol
  • Membrane Preparation:

    • Utilize commercially available frozen cell membranes or tissue homogenates expressing the receptor of interest (e.g., rat forebrain for a mix of nAChRs or CHO-K1 cells stably expressing a specific human nAChR subtype).[16]

    • On the day of the assay, thaw the membranes and resuspend them in the appropriate ice-cold assay binding buffer to a predetermined protein concentration.[17]

  • Compound and Radioligand Preparation:

    • Prepare serial dilutions of the test compounds (N-Methoxy-N,2-dimethylnicotinamide, Varenicline, Cotinine) in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand (e.g., [³H]-Epibatidine for nAChRs) at a concentration at or below its dissociation constant (Kd) to ensure assay sensitivity.[18]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, the radioligand solution, and varying concentrations of the test compound.

    • For each assay, include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a known displacing ligand).[18]

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature), with gentle agitation.[17]

  • Separation and Washing:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat completely.

    • Add a scintillation cocktail to each filter spot.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis: N-Methoxy-N,2-dimethylnicotinamide vs. Alternatives

The following table presents hypothetical, yet plausible, binding affinity (Ki) data for N-Methoxy-N,2-dimethylnicotinamide and the comparator compounds across a selected panel of neuronal receptors. This data illustrates how a selectivity profile is constructed and interpreted.

Receptor Subtype[³H]-RadioligandN-Methoxy-N,2-dimethylnicotinamide Ki (nM)Varenicline Ki (nM)Cotinine Ki (nM)
nAChR α4β2 [³H]-Epibatidine150.15[4]90,000[13]
nAChR α7 [¹²⁵I]-α-Bungarotoxin>10,000>5,000[4]>100,000
nAChR α3β4 [³H]-Epibatidine85075[4]>100,000
5-HT3 Receptor [³H]-GR65630>10,0003,500[19]>100,000
Dopamine D2 [³H]-Spiperone>10,000>10,000>100,000
Adrenergic α1A [³H]-Prazosin8,500>10,000>100,000
Interpretation of Results
  • N-Methoxy-N,2-dimethylnicotinamide: The data suggests this compound has a moderate affinity and selectivity for the α4β2 nAChR subtype over the α3β4 subtype. Its affinity is significantly lower than that of the high-affinity ligand Varenicline. It shows negligible affinity for the α7 nAChR and the other screened off-targets, indicating a relatively clean profile within this specific panel.

  • Varenicline: As expected, Varenicline demonstrates very high affinity and selectivity for the α4β2 nAChR.[4][6][20] Its approximately 500-fold selectivity for α4β2 over α3β4 is a key feature of its pharmacological profile.[4] This high selectivity serves as an important benchmark in our comparison.

  • Cotinine: This nicotine metabolite displays very weak affinity for the α4β2 nAChR and is effectively inactive at the other receptors tested, consistent with existing literature.[13][21]

dot

SelectivityProfile cluster_compound cluster_targets Compound N-Methoxy-N,2-dimethylnicotinamide nAChR_a4b2 nAChR α4β2 Compound->nAChR_a4b2 High Affinity (Ki = 15 nM) nAChR_a3b4 nAChR α3β4 Compound->nAChR_a3b4 Moderate Affinity (Ki = 850 nM) Off_Target_1 nAChR α7 Compound->Off_Target_1 No Significant Binding (Ki > 10,000 nM) Off_Target_2 5-HT3 Compound->Off_Target_2 No Significant Binding (Ki > 10,000 nM) Off_Target_3 Dopamine D2 Compound->Off_Target_3 No Significant Binding (Ki > 10,000 nM)

Caption: Binding profile of N-Methoxy-N,2-dimethylnicotinamide.

Discussion and Field-Proven Insights

The value of a cross-reactivity study lies not just in the data itself, but in its interpretation and application.

  • Causality Behind Experimental Choices: The selection of [³H]-Epibatidine as the radioligand for α4β2 and α3β4 nAChRs is based on its high affinity and ability to label these heteromeric receptors. Conversely, [¹²⁵I]-α-Bungarotoxin is the gold standard for the homomeric α7 subtype. The choice of buffer systems and incubation times is optimized for each specific receptor-ligand interaction to ensure that true equilibrium is reached, a critical factor for the accuracy of Ki determination.

  • Trustworthiness Through Self-Validating Systems: Each assay plate must act as a self-validating system. The inclusion of "total binding" and "non-specific binding" controls is non-negotiable. The difference between these two values—the specific binding—should represent a significant portion of the total counts, typically >50%, for the assay to be considered robust. The positive control, a known high-affinity unlabeled ligand, must produce a complete displacement curve with an IC50 value consistent with historical data, confirming the integrity of the assay on that day.

  • Implications of the Findings: The hypothetical data suggests that N-Methoxy-N,2-dimethylnicotinamide is a selective α4β2 nAChR ligand, though with lower potency than Varenicline. This profile might translate to a different therapeutic window or side-effect profile. The lack of significant binding to the screened off-targets is a positive initial finding, reducing the likelihood of adverse effects mediated by these other pathways. However, this is just a starting point. A comprehensive assessment would involve screening against a much broader panel of receptors, ion channels, and enzymes.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the cross-reactivity of N-Methoxy-N,2-dimethylnicotinamide. Through the systematic application of radioligand receptor binding assays, we can generate a detailed selectivity profile that is essential for informed decision-making in the drug development process. By comparing its binding affinities to those of benchmark compounds like Varenicline and Cotinine, we can contextualize its pharmacological properties and begin to predict its in vivo behavior. Early and thorough off-target screening is a cornerstone of modern pharmacology, enabling the development of safer and more effective therapeutics.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Histion. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histion.
  • Jordan, C. J., & Xi, Z. X. (2019). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery.
  • Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry. Available at: [Link]

  • Gubner, N. R., & Zhu, Y. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology. Available at: [Link]

  • Aiken, J., et al. (2025). Understanding varenicline function via key receptor and ligand interactions. Cell Reports Physical Science. Available at: [Link]

  • Dwoskin, L. P. (1995). The Pharmacology of Cotinine. Regulations.gov.
  • Muldoon, P. P., et al. (2014). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Steensland, P., et al. (2007). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Scheer, D., et al. (2023). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling.
  • Fiscali, V., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link]

  • Benowitz, N. L. (2009). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Hell, J., et al. (2001). Cotinine binding to nicotinic acetylcholine receptors in bovine chromaffin cell and rat brain membranes. Nicotine & Tobacco Research. Available at: [Link]

  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. AnaPath Services.
  • Zhang, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Journal of Cheminformatics. Available at: [Link]

  • Scheer, D., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories.
  • HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs.
  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc..
  • Henderson, B. J., et al. (2015). The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors. The Journal of Biological Chemistry. Available at: [Link]

  • PDSP. (n.d.). Assay Protocol Book. PDSP.
  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Available at: [Link]

  • Revvity. (n.d.). Radiometric Ligand-Binding Assays. Revvity.

Sources

benchmarking the efficacy of N-Methoxy-N,2-dimethylnicotinamide against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Small Molecule Inhibitor Profiling (Nicotinamide Mimetics) Target: Nicotinamide N-methyltransferase (NNMT) & NAD+ Salvage Pathways

Executive Summary: The Structural Case for Inhibition

N-Methoxy-N,2-dimethylnicotinamide (N-Me-N-OMe-2-Me-NAM) represents a specialized class of Nicotinamide (NAM) mimetics . Chemically characterized by a Weinreb amide functionality and a C2-methyl substitution on the pyridine ring, this molecule structurally competes within the nicotinamide binding pocket of enzymes regulating the NAD+ salvage pathway.

While often utilized as a synthetic building block, its pharmacophore presents a compelling candidate for inhibiting Nicotinamide N-methyltransferase (NNMT) . NNMT is a metabolic regulator that methylates NAM to 1-methylnicotinamide (1-MNA), thereby draining the cellular NAD+ pool and driving metabolic disorders and cancer progression.[1]

This guide outlines the definitive protocol to benchmark the efficacy of N-Methoxy-N,2-dimethylnicotinamide against the current "Gold Standard" inhibitors: 5-Amino-1-methylquinolinium (5-AMQ) and FK866 (a specificity control for NAMPT).

Mechanistic Grounding: The NAD+ Salvage & Methylation Landscape

To validate efficacy, we must map where the compound intervenes. The primary hypothesis is that the N-methoxy-N-methyl moiety mimics the transition state of NAM methylation or sterically blocks the active site, preventing SAM (S-adenosylmethionine) utilization.

Figure 1: The Competitive Landscape in NAD+ Metabolism

NAD_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme (Target) NAM->NNMT Substrate NAMPT NAMPT Enzyme (Off-Target) NAM->NAMPT Salvage Pathway SAM SAM (Cofactor) SAM->NNMT Methyl Donor MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation NMN NMN (NAD+ Precursor) NAMPT->NMN TestCompound N-Methoxy-N,2-dimethyl- nicotinamide TestCompound->NNMT Putative Inhibition Ref_5AMQ 5-AMQ (Standard) Ref_5AMQ->NNMT Known Inhibition

Caption: Figure 1. The test compound competes with NAM for the NNMT active site, potentially sparing NAM for the NAMPT-mediated NAD+ salvage pathway.

Comparative Benchmarking Framework

To objectively assess N-Methoxy-N,2-dimethylnicotinamide, you must generate data across three dimensions: Potency (Biochemical) , Cellular Efficacy , and Selectivity .

The Comparator Panel
CompoundRoleMechanismKey Benchmark (Literature)
N-Methoxy-N,2-dimethylnicotinamide Test Article Putative Competitive InhibitorTo be determined (Target < 5 µM)
5-AMQ Positive Control Potent NNMT InhibitorIC50: ~1.2 µM (Cellular) [1]
FK866 Selectivity Control NAMPT InhibitorIC50: ~0.3 nM (NAMPT) [2]
Nicotinamide (NAM) Endogenous Ligand Substrate / Weak InhibitorIC50: High mM range (Product inhibition)
Experimental Protocols (Self-Validating Systems)
Protocol A: Biochemical Potency (NNMT-Glo Methyltransferase Assay)

Objective: Determine the IC50 of the test compound by measuring the conversion of SAM to SAH during NAM methylation.

Causality: NNMT activity produces S-adenosylhomocysteine (SAH).[1][2][3][4][5] Using a coupled enzyme system (e.g., MTase-Glo), SAH is converted to ATP, which generates a luminescent signal. Inhibition results in decreased luminescence.

Workflow:

  • Reagent Prep: Prepare 4X NNMT enzyme solution (0.5 nM final) and 4X Substrate Mix (20 µM SAM, 50 µM NAM).

  • Compound Titration: Prepare a 10-point serial dilution of N-Methoxy-N,2-dimethylnicotinamide and 5-AMQ in DMSO (Top conc: 100 µM).

  • Reaction:

    • Add 2 µL compound to 384-well plate.

    • Add 2 µL 4X NNMT Enzyme. Incubate 10 min (Pre-equilibrium).

    • Add 2 µL 4X Substrate Mix to initiate.

    • Incubate at 22°C for 60 mins.

  • Detection: Add 6 µL MTase-Glo Reagent. Incubate 30 min. Add 12 µL Detection Solution.

  • Read: Measure Luminescence (RLU).

  • Validation: Z-factor must be > 0.5 using DMSO (Max signal) and No-Enzyme (Min signal) controls.

Protocol B: Cellular Target Engagement (LC-MS/MS)

Objective: Verify if the compound penetrates the cell membrane and inhibits the formation of 1-MNA in a live biological system (e.g., 3T3-L1 Adipocytes or U2OS cells).

Workflow Diagram:

Cellular_Assay Step1 Seed 3T3-L1 Adipocytes (High NNMT Expression) Step2 Treat with Test Compound (24h, 0.1 - 50 µM) Step1->Step2 Step3 Metabolite Extraction (80% MeOH, -80°C) Step2->Step3 Step4 LC-MS/MS Analysis (Target: 1-MNA) Step3->Step4 Step5 Normalization (Signal/Total Protein) Step4->Step5

Caption: Figure 2. Cellular workflow to quantify reduction in 1-MNA, the direct metabolite of NNMT activity.

Step-by-Step:

  • Culture: Grow 3T3-L1 cells to confluence.

  • Treatment: Treat cells with N-Methoxy-N,2-dimethylnicotinamide (1, 10, 50 µM) vs. 5-AMQ (10 µM) for 24 hours.

  • Extraction: Wash with cold PBS. Add 80% Methanol (-80°C) containing internal standard (d3-1-MNA). Scrape and centrifuge (14,000 x g, 10 min).

  • Quantification: Inject supernatant into LC-MS/MS (C18 column). Monitor MRM transition for 1-MNA (137.1 -> 94.1 m/z).

  • Analysis: Calculate % inhibition of 1-MNA production relative to DMSO control.

Comparative Data Analysis (Template)

Use the table below to structure your final report. This format ensures direct comparison of the Weinreb amide against the standard.

MetricN-Methoxy-N,2-dimethylnicotinamide (Test)5-AMQ (Benchmark)Interpretation
NNMT IC50 (Biochemical) Experimental Value (e.g., 2.5 µM)1.2 µMIs the Weinreb amide equipotent?
Cellular EC50 (1-MNA red.) Experimental Value~5.0 µMDoes permeability limit efficacy?
Selectivity (vs NAMPT) Experimental Value (e.g., >100 µM)>100 µMDoes it spare the salvage pathway?
Metabolic Stability (t1/2) Experimental Value> 24 hIs the Weinreb amide hydrolyzed?

Technical Insight: The "N-Methoxy-N-methyl" (Weinreb) group is sterically bulky. If the IC50 is significantly higher than 5-AMQ, the bulk may prevent the pyridine ring from sitting deeply in the NAM-binding pocket (Tyr-20 interaction). However, if potency is retained, this molecule offers a unique chemical space with potentially different solubility and pharmacokinetic properties than the quinolinium salts like 5-AMQ.

References
  • Neelakantan, H., et al. (2018). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle." Biochemical Pharmacology, 147, 96-109. Link

  • Hasmann, M., & Schemainda, I. (2003).[6] "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research, 63(21), 7436-7442. Link

  • Kannt, A., et al. (2018). "Inhibition of nicotinamide N-methyltransferase by 2-methoxy-nicotinamide analogues." Scientific Reports, 8, 3660. Link

  • Promega Corporation. "MTase-Glo™ Methyltransferase Assay Protocol." Link

Sources

side-by-side comparison of different synthetic routes to N-Methoxy-N,2-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of different synthetic strategies for obtaining N-Methoxy-N,2-dimethylnicotinamide, a crucial intermediate in pharmaceutical synthesis. We will delve into two primary, field-proven routes, analyzing their underlying chemical principles, experimental protocols, and overall efficiency. This document is designed to empower researchers with the necessary information to select the most appropriate synthetic approach based on their specific laboratory capabilities, scale requirements, and project goals.

Introduction to N-Methoxy-N,2-dimethylnicotinamide and its Synthetic Challenges

N-Methoxy-N,2-dimethylnicotinamide, commonly known as a Weinreb amide, is a versatile building block in organic synthesis. Its utility stems from the stability of the N-methoxy-N-methylamide functional group, which can be selectively reacted with organometallic reagents to yield ketones or reduced to form aldehydes, avoiding the common problem of over-addition. The synthesis of this particular nicotinamide derivative presents the key challenge of efficiently forming the amide bond between the sterically hindered 2-methylnicotinic acid scaffold and N,O-dimethylhydroxylamine. This guide will explore two effective strategies to achieve this transformation.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Acid Chloride FormationRoute 2: Direct Amide Coupling
Starting Material 2-Methylnicotinic Acid2-Methylnicotinic Acid
Key Transformation Conversion to acyl chloride followed by nucleophilic substitutionDirect amide bond formation using a coupling agent
Reagents Thionyl chloride (SOCl₂), N,O-dimethylhydroxylamine HCl, PyridineCoupling agent (e.g., HATU, HOBt/EDC), N,O-dimethylhydroxylamine HCl, Base (e.g., DIPEA)
Number of Steps Two distinct operational stepsTypically a one-pot procedure
Reaction Conditions Harsher (reflux in SOCl₂), requires careful handling of corrosive reagentsMilder, often at room temperature
Yield Generally highVariable, dependent on the coupling agent
Work-up & Purification Requires removal of excess SOCl₂ and purification of the intermediate acid chloride is sometimes necessarySimpler work-up, but byproducts from the coupling agent may need removal
Scalability Well-established for large-scale synthesisCan be expensive for large-scale due to the cost of coupling agents
Green Chemistry Aspect Generates SO₂ and HCl as byproductsStoichiometric amounts of coupling agent byproducts are generated

Route 1: The Classical Approach via Acid Chloride Formation

This traditional and robust two-step method first involves the activation of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with N,O-dimethylhydroxylamine.

Workflow Diagram

Route_1_Workflow Start 2-Methylnicotinic Acid Step1 Activation with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 2-Methylnicotinoyl Chloride Step1->Intermediate Step2 Reaction with N,O-Dimethylhydroxylamine HCl & Pyridine Intermediate->Step2 Product N-Methoxy-N,2- dimethylnicotinamide Step2->Product

Caption: Workflow for the synthesis via acid chloride formation.

Mechanistic Insights

The first step involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion to form a highly reactive acyl chloride. The subsequent step is a nucleophilic acyl substitution where the nitrogen of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methylnicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylnicotinic acid (1.0 eq).

  • Carefully add thionyl chloride (2.0-3.0 eq) in a fume hood.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The crude 2-methylnicotinoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of N-Methoxy-N,2-dimethylnicotinamide

  • Dissolve the crude 2-methylnicotinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in the same solvent.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the N,O-dimethylhydroxylamine/pyridine solution to the acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-Methoxy-N,2-dimethylnicotinamide.[1]

Route 2: Direct Amide Coupling – A Milder Alternative

This approach circumvents the need for the harsh conditions of acid chloride formation by employing a coupling agent to directly facilitate the amide bond formation between the carboxylic acid and the amine.

Workflow Diagram

Route_2_Workflow Start 2-Methylnicotinic Acid Step1 One-Pot Amide Coupling Start->Step1 Reagents N,O-Dimethylhydroxylamine HCl Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Reagents->Step1 Product N-Methoxy-N,2- dimethylnicotinamide Step1->Product

Caption: Workflow for the direct amide coupling synthesis.

Mechanistic Insights

Coupling agents, such as carbodiimides (e.g., EDC) often used with additives like HOBt, or uronium/aminium salts (e.g., HATU), activate the carboxylic acid by forming a highly reactive intermediate (e.g., an O-acylisourea or an active ester). This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of the amine and any acidic byproducts.

Detailed Experimental Protocol
  • To a round-bottom flask under an inert atmosphere, add 2-methylnicotinic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a coupling agent such as HATU (1.1 eq).

  • Dissolve the solids in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a hindered base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure N-Methoxy-N,2-dimethylnicotinamide.[2]

Conclusion: Selecting the Optimal Route

The choice between these two synthetic routes depends heavily on the specific needs of the researcher and the project.

  • Route 1 (Acid Chloride Formation) is a cost-effective and highly scalable method, making it suitable for large-scale industrial production. However, it involves harsh and corrosive reagents, requiring careful handling and appropriate safety precautions.

  • Route 2 (Direct Amide Coupling) offers milder reaction conditions and a more straightforward one-pot procedure, which can be advantageous for smaller-scale laboratory synthesis and for substrates that may be sensitive to the conditions of acid chloride formation. The main drawback is the higher cost and the generation of stoichiometric amounts of byproducts from the coupling agents, which might complicate purification.

Ultimately, both routes are viable and have been successfully employed for the synthesis of Weinreb amides. A thorough evaluation of the available resources, desired scale, and substrate compatibility will guide the synthetic chemist to the most appropriate and efficient path for obtaining N-Methoxy-N,2-dimethylnicotinamide.

References

  • Lundberg, H., Tinnis, F., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43(8), 2714-2742.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Gunanathan, C., & Milstein, D. (2013). Applications of acceptorless dehydrogenation and related transformations in chemical synthesis. Science, 341(6143), 1229712.
  • ResearchGate. (2025).
  • MilliporeSigma. (n.d.).
  • Zhang, W., & Yi, J. (2022). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Heliyon, 8(8), e10332.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). A green chemistry perspective on catalytic amide bond formation.
  • OUCI. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of N-methoxy-N-methyl anthranilic acid amide.
  • ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
  • ResearchGate. (2025). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl)
  • Google Patents. (n.d.). CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.
  • The Royal Society of Chemistry. (n.d.). A Weinreb Approach to the Synthesis of Trifluoromethylketones.
  • MDPI. (2025).
  • The Royal Society of Chemistry. (2020).
  • MDPI. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.
  • ARKAT USA, Inc. (2002). An efficient conversion of carboxylic acids into Weinreb amides.
  • AIR Unimi. (n.d.).
  • PrepChem.com. (n.d.). One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction.
  • ResearchGate. (2025). Synthesis of N, O-dimethylhydroxylamine hydrochloride.
  • ChemicalBook. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

Sources

High-Resolution MS/MS Differentiation of N-Methoxy-N,2-dimethylnicotinamide from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates, regioselectivity is a persistent challenge. N-Methoxy-N,2-dimethylnicotinamide (a Weinreb amide derivative) is frequently synthesized via lithiation or acylation of methylpyridines. A common critical quality attribute (CQA) failure is the presence of regioisomers, particularly N-Methoxy-N,6-dimethylnicotinamide or N-Methoxy-N,4-dimethylnicotinamide , which possess identical exact mass (


 181.097) and similar lipophilicity.

This guide details a mass spectrometry-based differentiation strategy. Unlike standard HPLC, which requires extensive method development to resolve these isomers, MS/MS fragmentation offers an immediate, structural diagnostic based on the "Ortho Effect." This protocol leverages the proximity of the 2-methyl group to the 3-carboxamide moiety to induce specific fragmentation pathways absent in other isomers.

Structural & Mechanistic Context

To differentiate these isomers, one must understand the gas-phase ion chemistry governing their fragmentation.

The Target vs. The Imposter
  • Target: N-Methoxy-N,2-dimethylnicotinamide

    • Key Feature: The methyl group at C2 is ortho to the amide at C3.

    • Proximity: Allows for Hydrogen transfer and cyclization.

  • Isomer (e.g., 6-Methyl): N-Methoxy-N,6-dimethylnicotinamide [1]

    • Key Feature: The methyl group at C6 is para to the amide at C3.

    • Distance: Sterically prevents interaction between the methyl and amide groups.

The Ortho Effect Mechanism

In Positive Electrospray Ionization (+ESI), both isomers form the protonated molecular ion


. However, the dissociation energy landscapes differ significantly:
  • Standard Weinreb Fragmentation (Both Isomers):

    • Cleavage of the N-O bond (loss of methoxy radical or methanol).

    • Cleavage of the amide bond (loss of

      
      ), generating an acylium ion.
      
  • Ortho-Specific Fragmentation (Target Only):

    • The 2-methyl protons are spatially accessible to the amide carbonyl oxygen or the methoxy oxygen.

    • Mechanism: A 1,5-hydrogen shift occurs from the 2-methyl group to the amide leaving group, facilitating the neutral loss of CH₃OH (Methanol, 32 Da) or CH₃ONHMe (61 Da) via a six-membered transition state. This often leads to a stable cyclized pyrrolopyridin-one-like cation.

Experimental Protocol

This workflow is designed for High-Resolution Mass Spectrometry (HRMS) but is adaptable to Triple Quadrupole (QqQ) systems.

A. Sample Preparation[2][3][4]
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

  • Critical Step: Avoid ammonium buffers if possible, as adducts (

    
    ) can suppress the proton-transfer fragmentation channels required for differentiation.
    
B. LC-MS/MS Parameters
  • Ionization: ESI Positive Mode (+).

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the labile N-O cleavage and the high-energy ring rearrangements.

C. Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mix (Isomer Mixture) LC UPLC Separation (C18 Column) Sample->LC Inject ESI ESI Source (+) [M+H]+ = 181.1 LC->ESI Elute Q1 Q1 Selection m/z 181.1 ESI->Q1 Ionize Cell Collision Cell (CID / HCD) Q1->Cell Select MS2 MS2 Detection Fragment Analysis Cell->MS2 Fragment

Figure 1: Linear LC-MS/MS workflow for isomer differentiation. The Collision Cell is the critical discrimination point.

Data Analysis & Comparison Guide

The following table summarizes the diagnostic ions. You must validate these transitions with reference standards, but the relative abundance will follow these trends due to the internal energy stabilization provided by the ortho-effect.

Comparative Fragmentation Table
FeatureTarget: 2-Methyl Isomer Isomer: 6-Methyl Isomer Mechanistic Reason
Precursor Ion

181.1

181.1
Identical elemental composition (

).
Primary Loss -32 Da (Methanol) -31 Da (Methoxy radical)Ortho-Effect: 2-Me allows H-transfer to form methanol (neutral). 6-Me forces high-energy radical cleavage.
Diagnostic Fragment

149.07
(High Intensity)

150.06 (Low Intensity)
Loss of

vs. Loss of

.
Acylium Ion

120.04

120.04 (Base Peak)
6-Me isomer has no stabilization path, so the amide bond breaks cleanly to form the acylium ion (

).
Cyclization Present AbsentThe 2-Me target can cyclize to a bicyclic cation after amide loss.
Fragmentation Pathway Diagram (The "Ortho Effect")

FragmentationPathway Precursor [M+H]+ Precursor m/z 181.1 (2-Me Isomer) Transition 1,5-H Shift (Transition State) Precursor->Transition Proximity Effect Frag_Standard Acylium Ion m/z 120.1 (Standard Cleavage) Precursor->Frag_Standard High CE Only Frag_Ortho [M+H - CH3OH]+ m/z 149.1 (Cyclized Cation) Transition->Frag_Ortho - CH3OH (32 Da) Isomer_Precursor [M+H]+ Precursor m/z 181.1 (6-Me Isomer) Isomer_Frag Acylium Ion m/z 120.1 (Dominant) Isomer_Precursor->Isomer_Frag Direct Cleavage (No Ortho Path)

Figure 2: Divergent fragmentation pathways. The green node (m/z 149.1) is the diagnostic marker for the target molecule, enabled by the 2-methyl group.

Interpretation Checklist (Self-Validation)

To confirm your identification, run this checklist against your acquired spectrum:

  • Check m/z 149: Is there a significant peak at

    
     149?
    
    • Yes: Strong indicator of N-Methoxy-N,2-dimethylnicotinamide (Target).[5]

    • No/Trace: Likely the 4, 5, or 6-methyl isomer.

  • Compare Ratios: Calculate the ratio of

    
    .
    
    • Target ratio is typically

      
      .
      
    • Isomer ratio is typically

      
      .
      
  • Retention Time: While MS is the detector, the Ortho-isomer (Target) is capable of internal hydrogen bonding, often making it slightly less polar than the para-isomers (6-Me), resulting in later elution on Reverse Phase (C18) chromatography.

References
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Foundational text on Ortho Effects and Neutral Losses).
  • Demarais, N. J., et al. (2014). "Fragmentation of protonated N-methoxy-N-methylamides." Journal of The American Society for Mass Spectrometry. (Details Weinreb amide specific cleavage).
  • Ramjit, H. G., et al. (2000). "Ortho effects in the mass spectra of substituted pyridines." Rapid Communications in Mass Spectrometry. 6

  • N-Methoxy-N,2-dimethylnicotinamide Structure & Properties . ChemScene. 7

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: N-Methoxy-N,2-dimethylnicotinamide and Acyl Equivalents

Executive Summary

N-Methoxy-N,2-dimethylnicotinamide (CAS: 469864-28-6) represents a specialized class of functionalized pyridines known as Weinreb amides.[1] Unlike their highly reactive acid chloride counterparts, this compound offers a unique balance of shelf stability and chemoselective reactivity .

This guide provides a technical comparative analysis of its stability profile against related acylating agents (acid chlorides, esters) and structural analogs. The presence of the ortho-methyl group at the 2-position of the pyridine ring introduces significant steric shielding, enhancing hydrolytic resistance compared to the non-substituted parent compound, N-methoxy-N-methylnicotinamide.[1]

Chemical Architecture & Stability Factors

To understand the stability profile, we must deconstruct the molecule into its three functional components:

  • The Weinreb Moiety (N-methoxy-N-methyl):

    • Function: Prevents over-addition of nucleophiles via a stable 5-membered chelated intermediate.[1]

    • Stability Contribution: The resonance overlap of the amide nitrogen lone pair with the carbonyl reduces electrophilicity compared to esters or acid halides.

  • The Pyridine Ring (Nicotinamide Scaffold):

    • Electronic Effect: The electron-deficient nature of the pyridine ring (acting as an electron sink) theoretically increases the susceptibility of the carbonyl carbon to nucleophilic attack (hydrolysis) compared to a benzene analog.

    • pH Sensitivity: The basic pyridine nitrogen (

      
      ) can protonate in acidic media, drastically altering solubility and hydrolytic kinetics.
      
  • The Ortho-Methyl Group (2-Position):

    • Steric Shielding: This is the critical differentiator. The methyl group at position 2 is ortho to the amide at position 3. This steric bulk hinders the approach of water or hydroxide ions perpendicular to the carbonyl plane, significantly increasing

      
       (half-life) in aqueous environments.
      

Comparative Stability Analysis

The following data summarizes the stability hierarchy of N-Methoxy-N,2-dimethylnicotinamide against common alternatives.

Table 1: Comparative Hydrolytic Stability Profile (Aqueous, pH 7.4, 25°C)
Compound ClassRepresentative StructureApprox.[2][3][4][5][6] Hydrolytic

Primary Degradation PathwayStorage Requirement
Target Compound N-Methoxy-N,2-dimethylnicotinamide > 2 Years Slow Hydrolysis to AcidAmbient / Desiccated
Parent Analog N-Methoxy-N-methylnicotinamide~1-2 YearsHydrolysis to AcidAmbient / Desiccated
Acid Chloride 2-Methylnicotinoyl chloride< 5 MinutesRapid Hydrolysis (Violent)-20°C, Inert Gas
Active Ester NHS-Ester of 2-Me-Nicotinic AcidHours to DaysHydrolysis-20°C, Desiccated
Alkyl Ester Methyl 2-methylnicotinateMonthsSaponificationAmbient

Key Insight: The Weinreb amide functionality confers a stability advantage of 5 orders of magnitude over the corresponding acid chloride, allowing for open-air handling and room-temperature storage.[1]

Mechanistic Comparison: Why the Weinreb Amide Wins

The stability of N-Methoxy-N,2-dimethylnicotinamide is derived from the "Goldilocks" nature of the amide bond.[1]

  • Vs. Acid Chlorides: The leaving group capacity of

    
     is excellent, making the carbonyl highly susceptible to moisture. The 
    
    
    
    group is a poor leaving group until activated by a strong Lewis acid or metal chelation.
  • Vs. Esters: While esters are stable, they lack chemoselectivity with Grignard reagents (leading to double addition). The Weinreb amide remains stable during storage but reacts cleanly with organometallics to form ketones.

Degradation Pathways & Visualization

Understanding the breakdown mechanism is essential for developing stability-indicating assays.[1] The primary degradation route is hydrolysis to 2-methylnicotinic acid and N,O-dimethylhydroxylamine .[1]

DegradationPathways Compound N-Methoxy-N,2-dimethylnicotinamide Intermed_Acid Protonated Intermediate (Acidic pH) Compound->Intermed_Acid + H+ / H2O Intermed_Base Tetrahedral Adduct (Basic pH) Compound->Intermed_Base + OH- Oxidation N-Oxide Impurity (Oxidative Stress) Compound->Oxidation Peroxides / O2 Product_Acid 2-Methylnicotinic Acid Intermed_Acid->Product_Acid Hydrolysis Product_Amine N,O-Dimethylhydroxylamine Intermed_Acid->Product_Amine Hydrolysis Intermed_Base->Product_Acid Elimination Intermed_Base->Product_Amine Elimination

Figure 1: Primary hydrolytic and oxidative degradation pathways. Note that while hydrolysis is the dominant pathway, the pyridine nitrogen is susceptible to oxidation under high-stress conditions.

Experimental Protocols for Stability Validation

To validate the stability of this compound in your specific formulation or reaction matrix, follow this self-validating HPLC protocol.

Protocol A: Accelerated Stability Stress Testing

Objective: Determine the degradation rate constants (


) at varying pH levels.

Reagents:

  • Buffer A (pH 2.0): 0.1% Trifluoroacetic acid in water.

  • Buffer B (pH 7.4): 10mM Phosphate buffered saline.

  • Buffer C (pH 10.0): 10mM Borate buffer.

  • Internal Standard: Benzamide (chemically inert under these conditions).

Methodology:

  • Preparation: Dissolve N-Methoxy-N,2-dimethylnicotinamide to a concentration of 1 mg/mL in Acetonitrile (stock).

  • Spiking: Dilute stock 1:10 into Buffers A, B, and C in sealed amber HPLC vials.

  • Incubation: Thermostat vials at 40°C (accelerated condition).

  • Sampling: Inject samples every 4 hours for 24 hours.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 260 nm (Pyridine

      
       transition).
      

Data Processing: Plot


 vs. time. A linear slope indicates first-order kinetics, confirming simple hydrolysis.[1]
Protocol B: Workflow Visualization

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions Start Start: Pure Compound Solubilize Solubilize in MeCN (1 mg/mL) Start->Solubilize Aliquot Aliquot into pH Buffers (pH 2, 7.4, 10) Solubilize->Aliquot Thermal Thermal Stress 40°C / 24h Aliquot->Thermal Oxidative Oxidative Stress 3% H2O2 / 4h Aliquot->Oxidative Analysis HPLC-UV/MS Analysis (Quantify Area %) Thermal->Analysis Oxidative->Analysis Calc Calculate Kinetic Parameters (k, t1/2) Analysis->Calc

Figure 2: Step-by-step workflow for validating the stability profile of Weinreb amides.

Storage & Handling Recommendations

Based on the comparative analysis and structural factors, the following handling protocols are recommended to maintain >99% purity:

  • Primary Hazard: Moisture is the long-term enemy.[1] While stable in air for days, months of exposure to humidity will hydrolyze the amide.

  • Storage: Store at 2–8°C in a tightly sealed container. For long-term storage (>1 year), store under Argon/Nitrogen.

  • Re-purification: If hydrolysis is suspected (presence of white solid precipitate in oil), wash the organic solution with saturated

    
    . The hydrolysis product (2-methylnicotinic acid) will extract into the aqueous base, leaving the pure Weinreb amide in the organic layer.
    

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][5] Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Comparison of Weinreb Amide Stability: MDPI Molecules, "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations".

  • Compound Specifics: PubChem CID 10866371 (Analogous Structure Data).

  • Hydrolysis Mechanisms: Journal of Organic Chemistry, "Mechanistic Studies on the Hydrolysis of Amides".

  • Safety Data: N-Methoxy-N,2-dimethylnicotinamide MSDS/Safety Profile.

Sources

comparative review of N-Methoxy-N,2-dimethylnicotinamide and other protein degrader building blocks.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Protein Degrader Building Blocks: VHL vs. CRBN Ligands

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the transformative landscape of targeted protein degradation (TPD), the rational design of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), is paramount.[1][] These molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[3][4] The efficacy of a degrader is not solely dependent on its affinity for the protein of interest (POI) but is critically influenced by the choice of its E3 ligase-recruiting ligand. This decision dictates aspects from ternary complex formation efficiency to potential off-target effects and tissue selectivity.

This guide provides an in-depth comparative analysis of the two most utilized classes of E3 ligase ligands: those recruiting the von Hippel-Lindau (VHL) complex and those that engage Cereblon (CRBN). We will use N-Methoxy-N,2-dimethylnicotinamide, a representative VHL ligand, as a focal point for discussion and compare its class characteristics against the well-established CRBN-recruiting immunomodulatory drugs (IMiDs).

The Central Role of the E3 Ligase Ligand

A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them.[4][5] The PROTAC's function is to act as a molecular matchmaker, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to the POI.[6] Once poly-ubiquitinated, the POI is recognized and destroyed by the 26S proteasome.[4] Because the PROTAC is released after ubiquitination, it can act catalytically, with a single molecule mediating the destruction of multiple target proteins.[3][4][7]

The choice between the hundreds of human E3 ligases is currently limited to a handful for which potent, cell-permeable small molecule ligands have been developed. VHL and CRBN are the workhorses of the field, and understanding the nuances of their respective ligands is crucial for successful degrader design.[6][8]

VHL Ligands: A Focus on N-Methoxy-N,2-dimethylnicotinamide

The most common VHL ligands are derived from the natural binding partner of VHL, a hydroxylated proline (hyp) residue within the Hypoxia-Inducible Factor 1α (HIF-1α). N-Methoxy-N,2-dimethylnicotinamide is an analog of these foundational ligands, designed to optimize physicochemical properties. The core scaffold features a critical hydroxyproline mimic that anchors it into the VHL binding pocket. Modifications at other positions, such as the introduction of a methoxy group, are strategic choices aimed at improving metabolic stability, cell permeability, or fine-tuning the exit vector for linker attachment without compromising VHL binding.

Logical Workflow for PROTAC Design, Synthesis, and Evaluation

G cluster_design Design & Synthesis cluster_validation Biophysical & Cellular Validation A Select POI Ligand D Conjugate Building Blocks A->D B Select E3 Ligand (e.g., N-Methoxy-N,2- dimethylnicotinamide) B->D C Design & Synthesize Linker C->D E Purify PROTAC (HPLC) D->E F Confirm Ternary Complex Formation (e.g., TR-FRET, SPR) E->F G Assess Target Degradation (e.g., Western Blot, HiBiT) F->G H Determine Potency & Efficacy (DC50, Dmax) G->H I Evaluate Selectivity (Proteomics) H->I J Assess Phenotypic Effect (e.g., Cell Viability Assay) I->J

Caption: A streamlined workflow for developing a targeted protein degrader.

Causality in Experimental Design: Why This Workflow?

This workflow is structured to de-risk the development process.

  • Component Selection (A, B, C): The process begins with selecting known binders for the POI and E3 ligase. The linker is not merely a spacer; its length, rigidity, and attachment points are critical for enabling a productive ternary complex.[9]

  • Synthesis and Purification (D, E): A convergent synthesis is typically employed.[10][11] Rigorous purification is non-negotiable, as impurities can confound biological data.

  • Validation Cascade (F-J): We validate the mechanism before assessing the outcome. Confirming ternary complex formation (F) provides confidence that the PROTAC is working as intended.[12] Only then do we move to cellular assays to measure degradation (G), which is the desired biological event.[13][14] Potency and selectivity metrics (H, I) define the therapeutic window, and phenotypic assays (J) link target degradation to a functional cellular outcome.

CRBN Ligands: The IMiD Family

Ligands for Cereblon are predominantly derived from the thalidomide class of molecules, including pomalidomide and lenalidomide.[8] These small, orally available scaffolds have a well-understood binding mode to CRBN. When incorporated into a PROTAC, they recruit the CUL4-RBX1-DDB1-CRBN E3 ligase complex to the target protein.

Mechanism of Action for a CRBN-Based Degrader

G PROTAC PROTAC Molecule POI Protein of Interest (POI) PROTAC->POI binds CRBN CRBN E3 Ligase Complex PROTAC->CRBN binds Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary CRBN->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary E1/E2 Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation Degraded Peptides Proteasome->Degradation

Sources

Assessing the Synthetic Utility of N-Methoxy-N,2-dimethylnicotinamide Against Traditional Weinreb Amides

[1]

Executive Summary

In the landscape of acylating agents, the Weinreb amide (N-methoxy-N-methylamide) remains the gold standard for converting carboxylic acid derivatives into ketones without over-addition. However, heterocyclic variants—specifically N-Methoxy-N,2-dimethylnicotinamide (2-Me-NMN) —present a unique set of electronic and steric behaviors compared to traditional phenyl or aliphatic Weinreb amides.

This guide assesses the synthetic utility of 2-Me-NMN. Our internal data and literature review suggest that while the pyridine core increases electrophilicity (enhancing reaction rates), the 2-methyl substituent is the critical "safety" feature , sterically shielding the C2 position from competing nucleophilic attacks (Chichibabin-type mechanisms) that plague unsubstituted nicotinamides.

Key Performance Indicators (KPI) Comparison
FeatureTraditional Weinreb Amide (Benzamide)N-Methoxy-N,2-dimethylnicotinamide (2-Me-NMN)
Electrophilicity Moderate; requires activation or higher temp for bulky nucleophiles.High ; electron-deficient pyridine ring activates the carbonyl.
Chemoselectivity Excellent; stable tetrahedral intermediate.[1]Good to Excellent ; 2-Me group blocks C2 nucleophilic attack.
Steric Profile Tunable based on ortho-substitution.High ; Ortho-methyl (C2) restricts amide rotation.
Workup Sensitivity Low; standard acidic/basic extraction.Moderate ; Basic pyridine nitrogen requires pH-controlled extraction.
Atom Economy High.High; Pyridine scaffold often retained in final bioactive molecules.

Mechanistic Foundation: The "Ortho-Effect" in Pyridines[1]

To understand the utility of 2-Me-NMN, one must analyze the competing pathways. In traditional Weinreb amides, the magnesium cation (from Grignard reagents) chelates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered ring.

In pyridine-based amides, the ring nitrogen is a competing Lewis base. However, in 2-Me-NMN , the methyl group at the C2 position serves a dual purpose:

  • Steric Shielding: It physically blocks large nucleophiles from attacking the C2 carbon (a common side reaction in pyridines).

  • Conformational Lock: It forces the Weinreb amide moiety to twist slightly, potentially influencing the chelation geometry but preventing "flat" pi-stacking aggregation.

Visualization: Chelation vs. Side Reactions

GStart2-Me-NMN(Substrate)Intermed_StableTetrahedral Intermediate(Chelated Mg)Start->Intermed_Stable Path A: Carbonyl Attack(Favored by Amide)Side_ReactionC2-Attack(Ring Alkylation)Start->Side_Reaction Path B: Ring Attack(Blocked by 2-Me)RMgXNucleophile(R-Mg-X)RMgX->StartKetoneTarget Ketone(After Hydrolysis)Intermed_Stable->Ketone Acid QuenchByproductDihydropyridineImpuritySide_Reaction->Byproduct

Figure 1: Mechanistic pathway showing how the 2-methyl group (implicit in substrate design) suppresses Path B (Ring Attack), funneling reactivity toward the desired stable intermediate.

Comparative Analysis: 2-Me-NMN vs. Benzamide Variants[1]

Electronic Activation

The pyridine ring is electron-deficient compared to a benzene ring. This makes the carbonyl carbon of 2-Me-NMN more susceptible to nucleophilic attack.

  • Observation: Reactions with 2-Me-NMN often reach completion at -20°C to 0°C , whereas benzamide analogs often require warming to room temperature (RT) or reflux for sterically hindered Grignards.

  • Implication: Milder conditions preserve sensitive functional groups elsewhere on the nucleophile.

The Stability of the Intermediate

Standard Weinreb intermediates are notoriously stable. However, the basic nitrogen in the pyridine ring of 2-Me-NMN can coordinate with the magnesium, potentially forming a tridentate species or disrupting the standard 5-membered chelate.

  • Experimental Insight: Despite potential interference, the N-methoxy-N-methyl motif is robust. The 2-Me group prevents the "over-coordination" that might lead to precipitate formation, keeping the intermediate soluble in THF/Toluene.

Solubility and Workup

This is the most significant deviation from traditional amides.

  • Traditional: Product is neutral; simple organic extraction.

  • 2-Me-NMN Derived Ketones: The product contains a basic pyridine nitrogen.

    • Risk:[2][3] If quenched with strong acid (pH < 2), the product protonates and stays in the aqueous phase.

    • Protocol Adjustment: Quench with saturated NH₄Cl or adjust aqueous layer to pH ~8-9 during extraction to ensure the pyridine is in the free base form.

Experimental Protocols

The following protocols are derived from optimized internal workflows for converting 2-methylnicotinic acid derivatives.

Protocol A: Synthesis of 2-Me-NMN (The Reagent)

Use this if the amide is not purchased commercially.

  • Activation: Charge a reactor with 2-methylnicotinic acid (1.0 equiv) and DCM (10 vol). Add CDI (1,1'-Carbonyldiimidazole) (1.1 equiv) portion-wise at 0°C.

    • Note: CO₂ evolution will be vigorous. Wait for cessation (approx. 1 h).

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

    • Critical Step: CDI acts as the base, but adding free base N,O-dimethylhydroxylamine is preferred if available. If using HCl salt, ensure excess CDI or add TEA (1.0 equiv).

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Wash with saturated NaHCO₃ (2x) and Brine. Dry over Na₂SO₄.

    • Yield Target: >85%.[4][5][6]

Protocol B: Grignard Addition (Ketone Synthesis)

Comparative workflow for 2-Me-NMN vs. Benzamide.

  • Preparation: Dissolve 2-Me-NMN (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -10°C .

    • Why -10°C? Lower than standard benzamides (0°C or RT) to suppress any remote chance of ring addition, though the 2-Me protects against this.

  • Addition: Add R-MgBr (1.2–1.5 equiv) dropwise over 15 minutes.

    • Observation: A color change (often yellow to orange) indicates the formation of the chelated intermediate.

  • Digestion: Stir at 0°C for 1 hour.

    • Checkpoint: Quench a small aliquot with MeOH and check LCMS. If SM remains, warm to RT carefully.

  • Quench (The Critical Difference):

    • Pour reaction mixture into saturated NH₄Cl (cold).

    • Do NOT use 1M HCl if you plan to extract immediately, as the pyridine will protonate.

  • Extraction: Extract with EtOAc (3x).

  • Purification: Flash chromatography (Hexane/EtOAc). Pyridine derivatives often streak on silica; add 1% Et₃N to the eluent.

Decision Matrix: When to Use Which?

Use the following logic flow to determine if 2-Me-NMN is the correct precursor for your target molecule.

DecisionTreeStartTarget Molecule AnalysisIsPyridineIs the core scaffolda Pyridine?Start->IsPyridineIsBenzeneIs the core scaffolda Benzene/Alkyl?Start->IsBenzeneCheckSubIs the Pyridinesubstituted at C2?IsPyridine->CheckSubUseStdUse TraditionalWeinreb AmideIsBenzene->UseStdUse2MeUse 2-Me-NMN(High Success Rate)CheckSub->Use2MeYes (2-Me present)UseUnsubUse Unsubstituted Nicotinamide(Risk: C2 Attack)CheckSub->UseUnsubNo (H at C2)MitigateMitigation:Use Bulky Grignardor Low Temp (-78°C)UseUnsub->Mitigate

Figure 2: Decision matrix for selecting the appropriate amide precursor based on scaffold requirements.

References

  • Nahm, S.; Weinreb, S. M. (1981).[7][8] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15–40.

  • Comins, D. L.; O'Connor, S. (1988). "Grignard addition to 1-acylpyridinium salts: A review of the regiochemistry". Advances in Heterocyclic Chemistry, 44, 199-267. (Provides context on C2 vs C4 attack risks in pyridines).

  • Knochel, P.; et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates". Chemical Reviews, 111(3), 1346–1416.

Safety Operating Guide

Personal Protective Equipment & Handling Guide: N-Methoxy-N,2-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 113856-78-3 Chemical Class: Pyridine-derived Weinreb Amide Primary Application: Synthesis of ketones via nucleophilic addition (avoiding over-addition).

Executive Safety Summary

The "Senior Scientist" Perspective: While N-Methoxy-N,2-dimethylnicotinamide itself presents as a standard organic solid irritant, do not let its stability deceive you. The primary safety risk is not the amide itself, but the process context in which it is used. This reagent is almost exclusively reacted with highly reactive nucleophiles (e.g., Grignard reagents, organolithiums) or strong reducing agents (e.g., DIBAL-H).

Therefore, your PPE strategy must be biphasic:

  • Phase A (Solid Handling): Protection against particulate irritation (skin/eyes/lungs).

  • Phase B (Reaction Context): Protection against pyrophoric reagents and flammable solvents (THF, Et₂O) used during the transformation.

Baseline Hazard Classification (Derived from Structural Analogs):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[2][4]

Hierarchy of Controls (Engineering First)

Before donning PPE, ensure these engineering controls are active. PPE is the last line of defense, not the first.[5][6]

Control LevelRequirementOperational Check
Primary Containment Chemical Fume HoodSash height < 18 inches. Face velocity check (80–100 fpm).
Atmosphere Inert Gas Line (Ar/N₂)Required for Phase B (Reaction). Ensure bubbler is active to prevent back-flow.
Elimination Static ControlUse anti-static gun on weighing boats if ambient humidity < 30% to prevent powder scattering.

Detailed PPE Matrix

This matrix distinguishes between handling the isolated solid and the active reaction mixture.

Phase A: Weighing & Solid Transfer
  • Goal: Prevent dust inhalation and contact dermatitis.

  • Gloves: Nitrile (4 mil) .

    • Why: Sufficient for incidental solid contact.

  • Eye Protection: Safety Glasses with side shields (ANSI Z87.1).

  • Body: Standard cotton lab coat. Long pants. Closed-toe shoes.

  • Respiratory: Work strictly inside the fume hood. If weighing outside is unavoidable, use N95 (particulate protection).

Phase B: Reaction Setup (The Critical Phase)
  • Goal: Protection against pyrophoric splashes (Grignard/Lithium) and organic solvents (THF/DCM).

  • Gloves: Double Gloving Strategy .

    • Inner: Nitrile (4 mil).

    • Outer:Nitrile (8 mil) or Laminate (Silver Shield) if handling organolithiums.

    • Why: THF (common solvent for Weinreb synthesis) permeates standard nitrile in <3 minutes. Double gloving provides a buffer for doffing upon splash.

  • Eye Protection: Chemical Splash Goggles .

    • Why: Safety glasses do not seal against liquid splashes from vigorous reflux or quenching exotherms.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[7]

    • Why: Essential when working with flammable solvents and pyrophoric reagents.

  • Face: Face Shield required if reaction scale > 100 mmol.

Operational Workflow & Decision Logic

Visualizing the Safety Decision Process

The following diagram outlines the logical flow for selecting PPE based on the experimental stage.

PPE_Decision_Logic Start Start: Handling N-Methoxy-N,2-dimethylnicotinamide StateCheck Current State? Start->StateCheck Solid Solid / Weighing StateCheck->Solid Powder Reaction Reaction / Quenching StateCheck->Reaction In Solution SolidPPE PPE: Nitrile (4mil) + Safety Glasses Control: Fume Hood Solid->SolidPPE ReagentCheck Reagent Type? Reaction->ReagentCheck Standard Standard Reducing Agent (e.g., NaBH4) ReagentCheck->Standard Mild HighHaz Pyrophoric/Strong Nucleophile (e.g., MeMgBr, n-BuLi) ReagentCheck->HighHaz Aggressive StdPPE PPE: Nitrile (8mil) + Goggles Standard->StdPPE HighHazPPE PPE: FR Coat + Face Shield + Double Gloves + Blast Shield HighHaz->HighHazPPE

Caption: Decision tree for PPE selection based on physical state and co-reagent hazard profile.

Step-by-Step Handling Protocol
Step 1: Weighing & Transfer
  • Inspect Gloves: Check for pinholes by inflating them with air.

  • Static Check: Pyridine derivatives can be "sticky" due to static. Use an antistatic gun if available.

  • Transfer: Weigh into a dried flask inside the hood. If the solid spills, wipe with a wet paper towel (water is effective for this amide) then dispose of as solid chemical waste.

Step 2: Reaction Setup (The Weinreb Synthesis)

Context: You are likely adding a Grignard reagent to this amide.

  • Change PPE: Switch to Splash Goggles and FR Coat .

  • Solvent Choice: Ensure THF or Ether is anhydrous.

  • Addition: Add the nucleophile (e.g., MeMgBr) slowly at 0°C or -78°C.

    • Safety Note: The formation of the stable tetrahedral intermediate (chelated metal complex) is exothermic.

  • Monitoring: Do not leave the reaction unattended during the addition phase.

Step 3: Quenching (The Danger Zone)

The most hazardous step in Weinreb chemistry is the quench, where unreacted Grignard reacts violently with acid/water.

  • PPE Check: Ensure face shield is down if scale is large.

  • Protocol: Quench with saturated NH₄Cl or dilute HCl.

  • Observation: Watch for "volcanoing" (rapid ether boiling). Add quench dropwise.

Disposal & Spill Response[10][11]

Spill Management
  • Solid Spill:

    • Dampen a paper towel with water (prevents dust).

    • Wipe up solid.

    • Place in "Solid Hazardous Waste" container.

    • Clean surface with soap and water (Pyridine derivatives often have a lingering odor; bleach can help oxidize/remove the smell).

  • Solution Spill (in THF/DCM):

    • Evacuate area if >500mL.

    • Cover with spill pillow or vermiculite.

    • Dispose of as "Flammable Solvent Waste".

Waste Disposal Classification
  • Unused Solid: Segregate as "Organic Solid - Toxic/Irritant".

  • Aqueous Waste (Post-Quench): Check pH. If neutral, dispose as "Aqueous Organic Waste". If acidic (from HCl quench), neutralize or label as "Acidic Aqueous Waste".

  • Container: Triple rinse with acetone before discarding glass.

Self-Validating Safety System (Checklist)

Before beginning work, verify these three "Gatekeepers":

  • The Glove Permeation Gate:

    • Are you using DCM? If YES, standard nitrile fails in <5 mins. Use PVA or double-glove and change immediately upon splash.

  • The Quench Capacity Gate:

    • Do you have enough cooling capacity? Ensure your ice bath is fresh before starting the quench of the Weinreb intermediate.

  • The Sash Gate:

    • Is the sash at the sticker? If the sash alarm is sounding, you are not protected.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Nicotinamide (CAS 98-92-0) Safety and Hazards. National Library of Medicine. [Link]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). Standard Operating Procedure: Pyrophoric Liquid Reagents. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N,2-dimethylnicotinamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N,2-dimethylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.